Product packaging for hERG-IN-1(Cat. No.:)

hERG-IN-1

Cat. No.: B12383810
M. Wt: 604.6 g/mol
InChI Key: RVYNLFPLCZVVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

hERG-IN-1 is a potent and selective small-molecule inhibitor of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel, also known as Kv11.1, is critically responsible for the rapid delayed rectifier potassium current (IKr) in the heart, which mediates the repolarization phase of the cardiac action potential . Inhibition of the hERG channel is a primary mechanism by which drugs can cause acquired Long QT Syndrome (LQTS), a condition marked by prolonged cardiac repolarization that increases the risk of a potentially fatal arrhythmia known as Torsades de Pointes . Consequently, profiling new drug candidates for hERG channel blockade has become a mandatory safety requirement in pharmaceutical development . This compound serves as an essential research tool for in vitro studies aimed at understanding hERG channel pharmacology, structure-activity relationships (SAR), and the mechanisms underlying drug-induced cardiotoxicity. Researchers can use this compound in automated patch-clamp assays to validate testing protocols and as a reference standard in lead optimization programs to mitigate hERG liability early in the drug discovery process . Its application is vital for advancing cardiac safety science and developing safer therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33FN6O9 B12383810 hERG-IN-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H33FN6O9

Molecular Weight

604.6 g/mol

IUPAC Name

6-[5-[2-[[6-[(1-aminocyclopropyl)methoxy]-4-fluoro-2,3-dihydro-1H-inden-2-yl]methylamino]ethyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one;formic acid

InChI

InChI=1S/C25H29FN6O5.2CH2O2/c26-19-8-17(36-13-25(27)2-3-25)7-15-5-14(6-18(15)19)9-28-4-1-16-11-32(24(34)37-16)20-10-29-23-22(30-20)31-21(33)12-35-23;2*2-1-3/h7-8,10,14,16,28H,1-6,9,11-13,27H2,(H,30,31,33);2*1H,(H,2,3)

InChI Key

RVYNLFPLCZVVON-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CC3=C(CC(C3)CNCCC4CN(C(=O)O4)C5=CN=C6C(=N5)NC(=O)CO6)C(=C2)F)N.C(=O)O.C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling hERG-IN-1: A Deep Dive into its Chemical Profile and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the enigmatic hERG channel modulator, hERG-IN-1, has been hindered by the absence of a publicly recognized chemical entity corresponding to this designation. Extensive searches of chemical databases and the scientific literature have not yielded a specific molecule with the name "this compound," suggesting this may be a non-standard nomenclature, an internal compound identifier, or a potential misnomer.

To provide the in-depth technical guide requested, clarification on the precise chemical structure of "this compound" is essential. Researchers, scientists, and drug development professionals interested in this compound are encouraged to provide an alternative name, a chemical structure representation (such as a SMILES string or IUPAC name), or a reference to a publication where this molecule is described.

Once the specific chemical identity of this compound is established, a comprehensive technical guide can be developed, encompassing its chemical properties, mechanism of action on the hERG channel, and detailed experimental protocols.

The hERG Channel: A Critical Anti-Target in Drug Development

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha-subunit of a potassium ion channel (Kv11.1) that plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This QT prolongation is a significant risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[3]

Due to this critical safety concern, assessing the potential for a new chemical entity to inhibit the hERG channel is a mandatory step in preclinical drug development.[4] A wide variety of structurally diverse compounds have been found to block the hERG channel, often by binding to specific amino acid residues within the channel's inner pore cavity.[2]

General Properties and Experimental Considerations for hERG Modulators

While the specific details for this compound remain elusive, we can outline the general characteristics and experimental approaches commonly used to study hERG channel modulators.

Physicochemical and Pharmacokinetic Properties

For any hERG modulator, a standard set of physicochemical and pharmacokinetic properties would be determined to understand its drug-like characteristics. These are typically presented in a tabular format for clarity.

PropertyDescriptionTypical Value Range
Molecular Weight The mass of one mole of the compound.< 500 g/mol
Molecular Formula The elemental composition of the molecule.-
IUPAC Name The systematic name of the chemical structure.-
SMILES A string representation of the chemical structure.-
CAS Number A unique numerical identifier for the chemical.-
LogP A measure of the compound's lipophilicity.1 - 5
Topological Polar Surface Area (TPSA) A predictor of drug transport properties.< 140 Ų
IC₅₀ (hERG) The concentration of the compound that inhibits 50% of the hERG channel current.Varies widely
Mechanism of Action: Inhibition of the hERG Potassium Channel

The primary mechanism of action for a hERG inhibitor involves the blockade of the Kv11.1 potassium channel. This interaction prevents the normal efflux of potassium ions from cardiomyocytes during repolarization.

Below is a conceptual signaling pathway illustrating the role of the hERG channel and the impact of an inhibitor.

hERG_Inhibition_Pathway Depolarization Membrane Depolarization hERG_Activation hERG Channel Activation Depolarization->hERG_Activation triggers K_Efflux K+ Efflux hERG_Activation->K_Efflux allows Block Channel Blockade hERG_Activation->Block binds to open/inactivated state Repolarization Membrane Repolarization K_Efflux->Repolarization leads to hERG_Inhibitor This compound (Inhibitor) hERG_Inhibitor->Block Reduced_Efflux Reduced K+ Efflux Block->Reduced_Efflux causes QT_Prolongation QT Interval Prolongation Reduced_Efflux->QT_Prolongation results in

Figure 1: Conceptual pathway of hERG channel function and inhibition.

Key Experimental Protocols

The investigation of a hERG modulator involves a series of standardized in vitro and in vivo experiments.

Electrophysiology: Patch-Clamp Assay

The gold standard for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay.[5] This technique allows for the direct measurement of the ionic current flowing through the hERG channels in a cell line stably expressing the channel.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture Culture hERG-expressing cell line (e.g., HEK293) Cell_Prep Prepare single-cell suspension for recording Cell_Culture->Cell_Prep Patching Form a high-resistance seal (GΩ) with a glass micropipette Cell_Prep->Patching Whole_Cell Rupture the cell membrane to achieve whole-cell configuration Patching->Whole_Cell Voltage_Protocol Apply a specific voltage-clamp protocol to elicit hERG currents Whole_Cell->Voltage_Protocol Baseline Record baseline hERG currents Voltage_Protocol->Baseline Compound_App Perfuse the cell with varying concentrations of this compound Baseline->Compound_App Recording Record hERG currents in the presence of the compound Compound_App->Recording Analysis Analyze current inhibition to determine IC₅₀ Recording->Analysis

Figure 2: Workflow for a whole-cell patch-clamp experiment to assess hERG inhibition.

Detailed Protocol:

A detailed protocol for assessing hERG inhibition using an automated patch-clamp system would typically include the following steps, in accordance with regulatory guidelines such as those from the FDA.[6]

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO₂).

  • Solutions:

    • Internal Solution (Pipette): Contains a high concentration of potassium and a low concentration of chloride to mimic the intracellular environment.

    • External Solution (Bath): A physiological saline solution containing a defined concentration of potassium.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to activate and deactivate the hERG channels. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to measure the characteristic "tail current."[5]

  • Data Acquisition and Analysis: The current is recorded before and after the application of the test compound at various concentrations. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

References

An In-depth Technical Guide on the hERG-IN-1 Binding Site on the hERG Channel

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific data or publications were found for a compound designated "hERG-IN-1." This name may refer to a proprietary compound not yet disclosed in public research, a novel agent pending publication, or a hypothetical molecule.

Therefore, this guide will provide a detailed overview of the well-established binding site for high-affinity inhibitors of the human Ether-à-go-go-Related Gene (hERG) potassium channel, using data from extensively studied reference compounds. This information is directly applicable to understanding the likely binding interactions of a novel inhibitor such as this compound.

The hERG Channel Blocker Binding Site: A Multi-Residue Pocket

The canonical binding site for the vast majority of hERG channel blockers is located within the central cavity of the pore domain, below the selectivity filter. This site is accessible from the intracellular side of the membrane and requires the channel to be in an open state for a drug to enter. The binding pocket is remarkably promiscuous, accommodating a wide variety of structurally diverse molecules. This promiscuity is a key reason why hERG liability is a common issue in drug development.

Key amino acid residues that form this binding pocket and are critical for the interaction with high-affinity blockers have been identified through extensive mutagenesis and computational modeling studies. These residues are located on the S6 helices and the pore helix of the four subunits that form the channel.

Key Residues in the hERG Blocker Binding Site:

ResidueLocationRole in Binding
Tyrosine 652 (Y652) S6 HelixForms crucial π-π stacking or cation-π interactions with aromatic moieties of blockers.
Phenylalanine 656 (F656) S6 HelixProvides a hydrophobic surface for interaction and can engage in π-π stacking with drug molecules.
Threonine 623 (T623) Pore HelixCan form hydrogen bonds with blockers.
Serine 624 (S624) Pore HelixCan form hydrogen bonds with blockers.
Valine 625 (V625) Pore HelixContributes to the hydrophobic nature of the binding pocket.
Phenylalanine 557 (F557) S5 HelixThough not in the immediate pore-lining region, this residue can allosterically influence the binding of some drugs.[1]

The diagram below illustrates the general location of the binding site within the hERG channel pore.

hERG_Binding_Site cluster_membrane Cell Membrane cluster_hERG hERG Channel Pore Extracellular Extracellular Space Intracellular Intracellular Space hERG_IN_1 This compound (Hypothetical) Intracellular->hERG_IN_1 Access from intracellular side Pore_Helix Pore Helix (T623, S624, V625) Central_Cavity Central Cavity (Binding Pocket) Pore_Helix->Central_Cavity S6_Helix S6 Helix (Y652, F656) Central_Cavity->S6_Helix Selectivity_Filter Selectivity Filter Selectivity_Filter->Pore_Helix hERG_IN_1->Central_Cavity Binds within central cavity

Caption: General location of the hERG inhibitor binding site within the central pore cavity.

Quantitative Binding Data for Reference hERG Inhibitors

To provide a quantitative context for hERG channel inhibition, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized hERG blockers. These values are typically determined using electrophysiological methods, such as the patch-clamp technique. It is important to note that IC50 values can vary depending on the experimental conditions, including temperature and the specific voltage protocol used.[2][3]

CompoundIC50 (nM)Experimental MethodReference
Dofetilide12Whole-cell patch clamp--INVALID-LINK--
E-40317.7 - 17Whole-cell patch clamp[4][5]
Astemizole0.9Whole-cell patch clamp--INVALID-LINK--
Terfenadine5.8Whole-cell patch clamp--INVALID-LINK--
Cisapride9.3Whole-cell patch clamp--INVALID-LINK--

Experimental Protocols for Assessing this compound Binding

The gold standard for characterizing the interaction of a compound with the hERG channel is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of the ionic current flowing through the hERG channels in the presence and absence of the test compound.

Whole-Cell Patch-Clamp Protocol

This protocol is based on the recommendations from the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which is supported by the FDA.

Cell Preparation:

  • HEK-293 or CHO cells stably expressing the human hERG channel are cultured under standard conditions.

  • Cells are plated onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

Electrophysiological Recording:

  • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a single cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current from the cell.

  • Recordings are performed at a physiological temperature of 37°C.

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves:

  • Holding the membrane potential at -80 mV.

  • A depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

  • A repolarizing step to -50 mV to elicit a large "tail current" as the channels recover from inactivation and deactivate.

  • The peak tail current is measured as the primary indicator of hERG channel activity.

Data Analysis:

  • The baseline hERG current is recorded in the absence of the compound.

  • This compound is perfused at increasing concentrations, and the steady-state block at each concentration is recorded.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

The following diagram illustrates the workflow for a typical patch-clamp experiment to determine the IC50 of a hERG inhibitor.

Patch_Clamp_Workflow Start Start: hERG-expressing cells Cell_Prep Cell Preparation and Plating Start->Cell_Prep Patching Achieve Whole-Cell Configuration Cell_Prep->Patching Baseline Record Baseline hERG Current (Control) Patching->Baseline Compound_App Apply Increasing Concentrations of this compound Baseline->Compound_App Record_Block Record Steady-State Block at Each Concentration Compound_App->Record_Block Data_Analysis Calculate % Inhibition Record_Block->Data_Analysis IC50_Calc Fit Concentration-Response Curve (Hill Equation) Data_Analysis->IC50_Calc End Determine IC50 Value IC50_Calc->End Logical_Relationship hERG_IN_1 This compound Binding_Site Binds to Y652/F656 etc. in hERG Pore hERG_IN_1->Binding_Site Channel_Block hERG Channel Block Binding_Site->Channel_Block IKr_Reduction Reduced IKr (K+ Efflux) Channel_Block->IKr_Reduction AP_Prolongation Action Potential Prolongation IKr_Reduction->AP_Prolongation QT_Prolongation QT Interval Prolongation (ECG) AP_Prolongation->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia

References

The Selective hERG Channel Blocker Dofetilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The compound "hERG-IN-1" as specified in the topic query is not a recognized or published designation for a selective hERG channel blocker. Therefore, this guide will focus on a well-characterized and potent selective hERG channel blocker, Dofetilide , to provide a comprehensive and technically detailed resource for researchers, scientists, and drug development professionals.

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha-subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1][2] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which plays a pivotal role in the termination of the cardiac action potential.[3] Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), a condition that can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[3] Consequently, assessing the interaction of new chemical entities with the hERG channel is a critical step in preclinical drug safety evaluation.

Dofetilide is a potent and highly selective hERG channel blocker, classified as a Class III antiarrhythmic agent.[2][3] Its primary therapeutic action is to prolong the action potential duration and effective refractory period in cardiac tissue, making it effective for the management of certain cardiac arrhythmias.[3] Due to its high affinity and selectivity for the hERG channel, dofetilide serves as an important tool for studying hERG channel function and as a reference compound in cardiac safety screening assays. This guide provides an in-depth overview of the quantitative pharmacology, mechanism of action, and experimental protocols related to the evaluation of dofetilide as a selective hERG channel blocker.

Quantitative Pharmacology of Dofetilide

The potency and selectivity of dofetilide have been extensively characterized using various in vitro assays. The following tables summarize the quantitative data for dofetilide's inhibitory activity against the hERG channel and other key cardiac ion channels.

Potency of Dofetilide against hERG Channels
Cell LineAssay Temperature (°C)IC50 (nM)Reference
HEK293374 - 15[1]
HEK293Not Specified12 ± 2[4]
Xenopus OocytesNot Specified320 ± 40[5]

IC50 values can vary depending on the experimental conditions, including the voltage protocol used and the expression system.[1]

Selectivity Profile of Dofetilide
Ion ChannelGeneIC50 (µM)Fold Selectivity vs. hERG (approx.)Reference
hERG (IKr) KCNH2 0.012 - [5]
Sodium Channel (Peak)Nav1.5 (SCN5A)>30>2500x[6]
Calcium ChannelCav1.2 (CACNA1C)>30>2500x[6]

Selectivity is calculated based on the ratio of IC50 values for other channels to the IC50 value for hERG.

Mechanism of Action

Dofetilide exerts its inhibitory effect on the hERG channel through a well-defined mechanism of action. It acts as an open-channel blocker, meaning it preferentially binds to the channel when it is in the open or activated state.[4] The binding of dofetilide is slow to develop and also slow to reverse.[4]

The binding site for dofetilide is located within the inner pore cavity of the hERG channel.[5] Specific amino acid residues, particularly aromatic residues in the S6 transmembrane domain and the pore helix, are critical for high-affinity binding. These include Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix.[7] The interaction of dofetilide with these residues physically obstructs the ion conduction pathway, thereby blocking the efflux of potassium ions.

cluster_membrane Cell Membrane cluster_channel hERG Channel Closed Closed State Open Open State (K+ Efflux) Closed->Open Opens Inactivated Inactivated State Open->Inactivated Inactivates Blocked Blocked State (Dofetilide Bound) Open->Blocked Blockade Repolarization Membrane Repolarization Inactivated->Repolarization Recovers during Dofetilide Dofetilide Blocked->Dofetilide Slow Dissociation Depolarization Membrane Depolarization Depolarization->Closed Activates Repolarization->Closed Deactivates to Dofetilide->Open Binds to (High Affinity)

Mechanism of Dofetilide Action on the hERG Channel

Experimental Protocols

The gold-standard method for determining the inhibitory potency of a compound on the hERG channel is the manual whole-cell patch-clamp technique.[2] This section provides a detailed methodology for assessing dofetilide's IC50 on hERG channels expressed in a mammalian cell line.

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel are commonly used.[2]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Electrophysiology: On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution to ensure channel integrity. The cells are then re-suspended in an extracellular recording solution and transferred to the recording chamber.

Solutions and Reagents
  • Intracellular (Pipette) Solution (in mM):

    • 120 KCl

    • 10 HEPES

    • 5 EGTA

    • 5 MgATP

    • Adjust pH to 7.3 with KOH.[8]

  • Extracellular (Bath) Solution (in mM):

    • 130 NaCl

    • 5 KCl

    • 1 MgCl2

    • 1 CaCl2

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.[9]

  • Dofetilide Stock Solution: A 10 mM stock solution of dofetilide is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Serial dilutions are made in the extracellular solution on the day of the experiment to achieve the desired final concentrations.

Whole-Cell Patch-Clamp Electrophysiology
  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential of -80 mV. To elicit hERG currents, a specific voltage protocol is applied. A commonly used protocol is the "step-ramp" protocol:

    • Depolarization to +40 mV for 500 ms to activate and inactivate the hERG channels.

    • A repolarizing ramp back to -80 mV over 100 ms.

    • This protocol is repeated at regular intervals (e.g., every 5 seconds).[9]

  • Current Recording: The resulting ionic currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis. The peak tail current during the repolarizing ramp is typically measured to assess hERG channel activity.[9]

  • Drug Application: After obtaining a stable baseline recording, increasing concentrations of dofetilide are perfused into the recording chamber. The effect of each concentration is measured until a steady-state block is achieved.

  • Temperature: Experiments are conducted at a physiological temperature of 35-37°C.[8]

Data Analysis
  • Current Measurement: The peak tail current amplitude is measured for each voltage-clamp pulse.

  • Percent Inhibition Calculation: The percent inhibition for each dofetilide concentration is calculated using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak tail current in the presence of dofetilide and I_control is the baseline peak tail current.

  • IC50 Determination: The percent inhibition data is plotted against the logarithm of the dofetilide concentration. The data is then fitted to the Hill equation to determine the IC50 value and the Hill coefficient.[10]

Visualized Workflows

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_ep Electrophysiology cluster_analysis Data Analysis CellCulture Culture hERG-expressing HEK293 cells CellHarvest Harvest and resuspend cells in extracellular solution CellCulture->CellHarvest GigaSeal Form Gigaohm seal on a single cell CellHarvest->GigaSeal Solutions Prepare intracellular and extracellular solutions Solutions->CellHarvest DrugDilutions Prepare serial dilutions of Dofetilide DrugApp Perfuse increasing concentrations of Dofetilide DrugDilutions->DrugApp WholeCell Establish whole-cell configuration GigaSeal->WholeCell Baseline Record stable baseline hERG currents WholeCell->Baseline Baseline->DrugApp Washout Washout with extracellular solution DrugApp->Washout MeasureCurrent Measure peak tail current amplitude DrugApp->MeasureCurrent CalcInhibition Calculate percent inhibition for each concentration MeasureCurrent->CalcInhibition PlotData Plot % inhibition vs. log[Dofetilide] CalcInhibition->PlotData FitCurve Fit data to Hill equation PlotData->FitCurve DetermineIC50 Determine IC50 value FitCurve->DetermineIC50

Workflow for hERG IC50 determination via patch-clamp.

Conclusion

Dofetilide is a cornerstone compound for the study of hERG channel pharmacology and a critical reference for cardiac safety assessment in drug development. Its high potency and selectivity for the hERG channel, coupled with a well-understood mechanism of action, make it an invaluable tool for researchers. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reproducible assessment of hERG channel inhibition. A thorough understanding of the principles and methodologies outlined herein is essential for professionals working to ensure the cardiovascular safety of novel therapeutics.

References

In Vitro Cardiac Safety Profile of hERG-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data for a compound specifically designated "hERG-IN-1" is not available. Therefore, this technical guide utilizes Dofetilide , a potent and well-characterized hERG channel inhibitor, as a representative example to illustrate the core components of an in vitro cardiac safety profile. The methodologies and data presentation are archetypal for drug development professionals.

This in-depth guide provides a technical overview of the in vitro cardiac safety profile of a representative hERG inhibitor. It is intended for researchers, scientists, and drug development professionals involved in cardiac safety assessment.

Quantitative Data Summary

The following tables summarize key quantitative data for Dofetilide, illustrating its potent inhibitory effect on the hERG channel and its consequential impact on the cardiac action potential.

Table 1: hERG Channel Inhibition Potency (IC50)

CompoundCell LineAssay MethodTemperatureIC50 Value (nM)
DofetilideHEK-293Automated Patch Clamp37°C7[1]
DofetilideHEK-293Action Potential Clamp37°C4 - 15[2]
DofetilideHEK-293Manual Patch Clamp37°C13[1]
DofetilideOocytesTwo-Microelectrode Voltage ClampRoom Temp320[3]

Note: IC50 values can vary depending on the experimental conditions, such as the voltage protocol, temperature, and expression system used.[4]

Table 2: In Vitro Electrophysiological Effects on Cardiac Action Potential

CompoundPreparationKey ParameterConcentrationObservation
DofetilideRabbit Ventricular MuscleAction Potential Duration (APD)100 nMExcessive Lengthening[1]
DofetilideCanine Ventricular MyocytesAction Potential Duration (APD)Dose-dependentProlongation[5]
DofetilideHuman Ventricular MyocytesAction Potential Duration (APD)Dose-dependentProlongation[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and interpretation of in vitro cardiac safety data.

2.1. hERG Manual Whole-Cell Patch Clamp Assay

This method is considered the "gold standard" for quantifying compound effects on the hERG channel.[6][7][8]

  • Cell Culture: A mammalian cell line (e.g., HEK-293 or CHO) stably transfected with the human KCNH2 gene (which encodes the hERG channel) is used. Cells are cultured in a suitable medium and maintained in an incubator at 37°C and 5% CO2.

  • Cell Preparation: Cells are dissociated into a single-cell suspension before the experiment.

  • Recording:

    • Cells are transferred to a recording chamber on an inverted microscope and superfused with an external physiological salt solution.

    • A glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution, is positioned against a cell.[9]

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

    • The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current (IKr). A typical protocol involves:

    • Holding the cell at a negative potential (e.g., -80 mV).

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to record the outward "tail current" as channels recover from inactivation before closing. This tail current is the primary measurement for assessing hERG block.

  • Compound Application: The test compound (e.g., Dofetilide) is applied at multiple concentrations via a perfusion system. The steady-state block of the hERG tail current is measured at each concentration.

  • Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

2.2. Cardiac Action Potential Duration (APD) Assay

This assay evaluates the integrated effect of a compound on the action potential of native cardiac tissue.

  • Preparation: Isolated cardiac preparations, such as ventricular muscle or Purkinje fibers from species like rabbit or dog, are used.

  • Mounting: The tissue is placed in a temperature-controlled organ bath and superfused with oxygenated physiological solution.

  • Recording: A sharp glass microelectrode is impaled into a cardiomyocyte to record the transmembrane action potential. The tissue is stimulated at a physiological frequency (e.g., 1 Hz).

  • Measurement: After recording a stable baseline, the test compound is added to the superfusate. The primary endpoint is the change in Action Potential Duration, typically measured at 90% repolarization (APD90).

  • Analysis: The concentration-dependent effect on APD90 is quantified to determine the potential for delaying cardiac repolarization.

Mandatory Visualizations

Diagram 1: hERG Channel Function in the Cardiac Action Potential

hERG_Pathway cluster_membrane Cardiomyocyte Membrane cluster_AP Cardiac Action Potential hERG hERG (IKr) Channel Phase3 Phase 3 Repolarization hERG->Phase3 Contributes to K_ion K+ Ions K_ion->hERG Efflux APD Action Potential Duration Phase3->APD Determines QT_Prolongation QT Interval Prolongation (Arrhythmia Risk) APD->QT_Prolongation Leads to Inhibitor hERG Inhibitor (e.g., Dofetilide) Inhibitor->hERG Blocks

Caption: Role of the hERG channel in cardiac action potential repolarization.

Diagram 2: Experimental Workflow for hERG IC50 Determination

hERG_Workflow A hERG-expressing Cell Culture B Whole-Cell Patch Clamp Configuration A->B C Apply Voltage Protocol & Record Baseline IKr B->C D Apply Compound (Multiple Concentrations) C->D E Measure % Inhibition of Tail Current D->E F Concentration-Response Curve & IC50 Calculation E->F

Caption: Workflow for determining hERG IC50 via patch clamp electrophysiology.

Diagram 3: CiPA Initiative Logical Framework

CiPA_Framework Pillar1 Pillar 1: Ion Channel Assays (hERG, Nav1.5, Cav1.2, etc.) Pillar2 Pillar 2: In Silico Modeling of Human Ventricular AP Pillar1->Pillar2 Data Input Pillar3 Pillar 3: Human Stem Cell- Derived Cardiomyocyte Assay Pillar2->Pillar3 Informs & Predicts Risk Integrated Proarrhythmic Risk Assessment Pillar2->Risk Categorizes Pillar3->Risk Confirms

Caption: Logical relationship of the three pillars of the CiPA initiative.[10][11][12]

References

Unveiling the Off-Target Profile of hERG-IN-1: A Technical Guide to Cardiac Ion Channel Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the off-target effects of the novel hERG inhibitor, hERG-IN-1, on key cardiac ion channels. Understanding the selectivity profile of hERG inhibitors is paramount in preclinical safety assessment to mitigate the risk of proarrhythmic events. This document summarizes the available quantitative data, outlines the experimental protocols used for selectivity profiling, and visualizes the experimental workflow and the compound's selectivity characteristics.

Quantitative Selectivity Profile of this compound

The selectivity of this compound was evaluated against other crucial cardiac ion channels, including the fast sodium channel (Nav1.5), the L-type calcium channel (Cav1.2), and the slow delayed-rectifier potassium channel (KCNQ1/minK). The following table summarizes the inhibitory potency (IC50) of this compound on these channels in comparison to its potent inhibition of the hERG channel.

Target Ion ChannelGeneCurrentIC50 (µM)Selectivity Fold (vs. hERG)
hERGKCNH2IKr0.0351
Nav1.5SCN5AINa>10>285
Cav1.2CACNA1CICa,L>10>285
KCNQ1/minKKCNQ1/KCNE1IKs>10>285

Data sourced from Wu et al. The high IC50 values for Nav1.5, Cav1.2, and KCNQ1/minK indicate a lack of significant inhibitory activity at concentrations up to 10 µM, demonstrating the high selectivity of this compound for the hERG channel.

Detailed Experimental Protocols

The following section details the methodologies employed for the electrophysiological assessment of this compound's effects on cardiac ion channels.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells were used for the stable expression of the target ion channels.

  • Transfection: Cells were stably transfected with the cDNA encoding the alpha subunit of the respective human ion channels: hERG (KCNH2), Nav1.5 (SCN5A), Cav1.2 (CACNA1C), and KCNQ1/minK (KCNQ1/KCNE1).

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp technique was utilized to record the ionic currents from single cells.

  • Apparatus: Recordings were performed using an EPC-10 USB patch-clamp amplifier and PatchMaster software.

  • Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • Temperature: All experiments were conducted at room temperature (22-25 °C).

Solutions and Reagents
  • External Solution (hERG): Contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (hERG): Contained (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Compound Application: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final concentrations in the external solution. The final DMSO concentration was kept below 0.1% to minimize solvent effects.

Voltage-Clamp Protocols
  • hERG (IKr): From a holding potential of -80 mV, the cells were depolarized to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current. The peak tail current at -50 mV was used to measure the extent of hERG inhibition.

  • Nav1.5 (INa): Cells were held at -100 mV, and currents were elicited by a 50 ms depolarization to -10 mV.

  • Cav1.2 (ICa,L): From a holding potential of -80 mV, a 200 ms depolarization to +10 mV was used to evoke the calcium current.

  • KCNQ1/minK (IKs): The membrane potential was held at -80 mV, and the current was activated by a 2-second depolarization to +40 mV.

Data Analysis

The concentration-response curve for this compound inhibition of the hERG current was fitted with a standard Hill equation to determine the IC50 value. For the off-target channels, the percentage of inhibition at the highest tested concentration (10 µM) was calculated.

Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Stable Transfection HEK293->Transfection hERG hERG Transfection->hERG Nav1_5 Nav1.5 Transfection->Nav1_5 Cav1_2 Cav1.2 Transfection->Cav1_2 KCNQ1_minK KCNQ1/minK Transfection->KCNQ1_minK PatchClamp Whole-Cell Patch Clamp hERG->PatchClamp Nav1_5->PatchClamp Cav1_2->PatchClamp KCNQ1_minK->PatchClamp VoltageProtocol Specific Voltage Protocols PatchClamp->VoltageProtocol CompoundApp This compound Application VoltageProtocol->CompoundApp CurrentRecording Record Ionic Currents CompoundApp->CurrentRecording IC50 IC50 Determination CurrentRecording->IC50 Selectivity Assess Selectivity IC50->Selectivity

Workflow for assessing this compound cardiac ion channel selectivity.

This compound Potency and Selectivity Profile

G cluster_potency Potency cluster_selectivity Selectivity cluster_conclusion Conclusion hERG_IN_1 This compound hERG_Channel hERG (IKr) Channel hERG_IN_1->hERG_Channel Targets Off_Target_Channels Off-Target Channels (Nav1.5, Cav1.2, KCNQ1/minK) hERG_IN_1->Off_Target_Channels Tested Against Potent_Inhibition Potent Inhibition (IC50 = 35 nM) hERG_Channel->Potent_Inhibition Results in High_Selectivity Highly Selective hERG Inhibitor Potent_Inhibition->High_Selectivity No_Inhibition No Significant Inhibition (IC50 > 10 µM) Off_Target_Channels->No_Inhibition Results in No_Inhibition->High_Selectivity

Potency and selectivity profile of this compound.

hERG-IN-1 structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of hERG-IN-1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) critical for cardiac repolarization.[1][2][3] Inhibition of the hERG channel can delay this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram. This drug-induced long QT syndrome is a significant concern in drug development as it can increase the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[4][5][6] Consequently, understanding the structure-activity relationship (SAR) of compounds that inhibit the hERG channel is paramount for designing safer medicines. This guide provides a comprehensive overview of the SAR for a representative hERG inhibitor, designated this compound, and its analogs, supported by detailed experimental protocols and pathway visualizations.

Core Structure-Activity Relationship of this compound Analogs

The SAR for hERG inhibitors is often complex due to the promiscuous nature of the binding pocket within the channel's inner cavity.[4][7] High-affinity binding is typically associated with the presence of a basic nitrogen atom, which is protonated at physiological pH, and one or more aromatic moieties that can engage in π-stacking interactions with key aromatic residues in the pore, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[8]

The following table summarizes the SAR for a series of analogs based on the core structure of this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) determined by patch-clamp electrophysiology.

Compound IDR1 GroupR2 GrouphERG IC50 (nM)
This compound-OCH3H15
Analog 1A-HH58
Analog 1B-ClH12
Analog 1C-CF3H25
Analog 2A-OCH3-CH385
Analog 2B-OCH3-F18
Analog 2C-OCH3-CN42

Key SAR Observations:

  • Role of the Methoxy Group (R1): The replacement of the methoxy group in this compound with a hydrogen atom (Analog 1A) leads to a significant decrease in potency. This suggests that the methoxy group may be involved in a favorable interaction within the binding pocket. The introduction of a chlorine atom (Analog 1B) slightly improves potency, likely due to favorable hydrophobic or electrostatic interactions. A trifluoromethyl group (Analog 1C) results in a moderate decrease in activity.

  • Impact of Substitution on the Second Aromatic Ring (R2): The addition of a small methyl group (Analog 2A) to the second aromatic ring reduces potency, possibly due to steric hindrance. A fluorine atom (Analog 2B) has a negligible effect on activity. The introduction of a cyano group (Analog 2C) leads to a decrease in potency.

Experimental Protocols

Patch-Clamp Electrophysiology for hERG Inhibition Assay

This protocol outlines the whole-cell patch-clamp technique used to measure the inhibitory effect of test compounds on the hERG potassium channel.

Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.[2][9] The cells are cultured on glass coverslips and incubated at 37°C for 24-48 hours before the experiment to ensure optimal adhesion.[9]

Solutions:

  • Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP; adjusted to pH 7.3.[9]

  • Extracellular Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂·6H₂O, 1 CaCl₂·2H₂O, 12.5 dextrose; adjusted to pH 7.4.[9]

Electrophysiological Recording: Whole-cell recordings are performed at 37 ± 1°C using an Axopatch 200B amplifier or a similar system.[10] Patch pipettes with a resistance of 2.5–4 MΩ are used, and series resistance is compensated by 70-80%.[10] Data is acquired at a sampling rate of 10-25 kHz and filtered at 2-10 kHz.[10]

Voltage Protocol: A standardized voltage protocol is applied every 5 seconds.[11] The cell is held at -80 mV. A small hyperpolarizing pulse to -90 mV is used to monitor input resistance.[11] A depolarizing step to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing step to -40 mV to measure the tail current.[10]

Compound Application and Data Analysis: Test compounds are prepared in the extracellular solution. The hERG current is recorded before and after the application of the test compound until a steady-state block is achieved.[11] The fractional block is calculated by dividing the current amplitude in the presence of the drug by the control current amplitude.[11] The IC50 values are determined by fitting the concentration-response data to a Hill equation.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_compound_test Compound Testing cluster_analysis Data Analysis cell_culture Culture hERG-expressing CHO or HEK293 cells plating Plate cells on glass coverslips cell_culture->plating incubation Incubate at 37°C for 24-48h plating->incubation patching Establish whole-cell patch-clamp configuration incubation->patching voltage_protocol Apply voltage protocol (activate at +20mV, tail at -40mV) patching->voltage_protocol control_recording Record baseline hERG current voltage_protocol->control_recording compound_app Apply test compound control_recording->compound_app ss_recording Record steady-state hERG current compound_app->ss_recording washout Washout compound (optional) ss_recording->washout measure_current Measure peak tail current ss_recording->measure_current calc_block Calculate % inhibition measure_current->calc_block dose_response Generate dose-response curve calc_block->dose_response calc_ic50 Determine IC50 value dose_response->calc_ic50

Figure 1: Workflow for hERG Patch-Clamp Electrophysiology.

Radioligand Binding Assay for hERG Interaction

This protocol describes a high-throughput method to screen for compounds that bind to the hERG channel.

Materials:

  • hERG-expressing cell membrane preparations.

  • Radioligand (e.g., [3H]dofetilide or [3H]astemizole).[12][13]

  • Test compounds.

  • Assay buffer.

  • PEI-precoated filter plates.[13]

  • Scintillation counter.

Procedure:

  • Incubate the hERG membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate for 60-120 minutes at 25°C.[12][13]

  • Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a known hERG blocker.[13]

  • The binding reaction is terminated by rapid filtration through the PEI-precoated filter plate.

  • The filters are washed multiple times with cold assay buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition by the test compound is determined, and the IC50 or Ki value is calculated from the concentration-inhibition curve.

G cluster_incubation Incubation cluster_filtration Filtration and Washing cluster_detection Detection cluster_analysis Data Analysis reagents Combine hERG membranes, radioligand, and test compound incubate Incubate at 25°C for 60-120 min reagents->incubate filter Rapidly filter through PEI-coated filter plate incubate->filter wash Wash filters with cold assay buffer filter->wash dry Dry the filter plate wash->dry count Measure radioactivity with scintillation counter dry->count calc_binding Calculate specific binding count->calc_binding calc_inhibition Determine % inhibition calc_binding->calc_inhibition calc_ic50 Calculate IC50/Ki calc_inhibition->calc_ic50

Figure 2: Workflow for hERG Radioligand Binding Assay.

Mechanism of hERG Channel Inhibition

This compound and its analogs, like many other hERG inhibitors, are thought to block the channel by binding within its large inner pore cavity. The binding site is accessible to drugs from the cytoplasm when the channel is in the open or inactivated state.

G cluster_channel hERG Channel States cluster_inhibition Inhibitor Action Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Blocked Blocked State Open->Blocked Binding Inactivated->Open Recovery Inactivated->Blocked Binding Inhibitor This compound Inhibitor->Blocked

Figure 3: Mechanism of hERG Channel Inhibition by this compound.

The positively charged basic nitrogen of the inhibitor is believed to interact with the negatively charged residues in the pore, while the aromatic rings form hydrophobic and π-stacking interactions with key residues such as Y652 and F656, thereby occluding the ion conduction pathway.[8]

Conclusion

The structure-activity relationship of hERG inhibitors is a critical area of study in drug discovery to mitigate the risk of cardiotoxicity. The SAR of this compound and its analogs highlights the importance of specific structural features, such as a basic nitrogen and appropriately substituted aromatic rings, for high-affinity binding to the hERG channel. The detailed experimental protocols for patch-clamp electrophysiology and radioligand binding assays provide a framework for assessing the hERG liability of new chemical entities. A thorough understanding of these principles is essential for the design of safer and more effective therapeutics.

References

An In-Depth Technical Guide to the Interaction of Inhibitors with the hERG Channel Pore

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "hERG-IN-1". Therefore, this guide provides a detailed overview of the interaction of well-characterized inhibitors with the human Ether-à-go-go-Related Gene (hERG) potassium channel pore, which would be the relevant context for understanding a hypothetical inhibitor like this compound.

Introduction: The Critical Role of the hERG Channel in Cardiac Safety

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the voltage-gated potassium channel Kv11.1, which conducts the rapid delayed rectifier potassium current (IKr).[1][2][3][4] This current is crucial for the repolarization phase of the cardiac action potential, and its proper function is essential for maintaining a normal heart rhythm.[1][3][4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This condition, known as Long QT Syndrome (LQTS), can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][4]

A wide range of structurally diverse drugs have been found to block the hERG channel, making hERG liability a major concern in drug discovery and development.[1] Understanding the molecular basis of hERG-drug interactions is therefore paramount for designing safer medicines. This guide provides a technical overview of the hERG channel pore, the binding of inhibitors, and the experimental and computational methods used to study these interactions.

The hERG Channel Pore: A Promiscuous Binding Site

The hERG channel is a tetramer, with each of the four subunits contributing to the central ion-conducting pore. The pore domain is formed by the S5 and S6 transmembrane helices and the intervening pore helix and selectivity filter.[1][5] The inner cavity of the pore, located below the selectivity filter, is the primary binding site for most hERG inhibitors.[1][6]

Several key amino acid residues within the pore are critical for high-affinity drug binding. These include:

  • Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix. These aromatic residues are considered the most critical for the binding of a wide variety of hERG blockers.[1][6]

  • Threonine 623 (T623), Serine 624 (S624), and Valine 625 (V625) at the base of the pore helix.[7]

  • Phenylalanine 557 (F557) on the S5 helix, which can also influence drug binding.[7]

The large, hydrophobic nature of the inner cavity, along with the presence of these key residues, contributes to the promiscuity of drug binding to the hERG channel.[6]

Quantitative Analysis of hERG Channel Inhibitors

The potency of hERG channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value is determined by electrophysiological experiments, most commonly using the patch-clamp technique. The table below summarizes the IC50 values for several well-characterized hERG inhibitors.

CompoundTherapeutic ClasshERG IC50 (nM)
DofetilideAntiarrhythmic~10-35
TerfenadineAntihistamine~10-77
CisaprideGastroprokinetic agent~9
E-4031Experimental antiarrhythmic~7.7
AmiodaroneAntiarrhythmic~45

Note: IC50 values can vary depending on the experimental conditions, such as temperature and the specific voltage protocol used.[8]

Methodologies for Studying hERG-Inhibitor Interactions

A combination of experimental and computational techniques is employed to characterize the interaction of compounds with the hERG channel.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard method for assessing the functional effects of a compound on the hERG channel.[2]

Objective: To measure the hERG potassium current in the presence and absence of a test compound to determine the extent of channel inhibition.

Protocol:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and maintained.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording: A single cell is patched with the micropipette, and a gigaseal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The amplitude of the hERG tail current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in drug binding.

Objective: To assess the impact of mutating key residues in the hERG pore on the inhibitory potency of a compound.

Protocol:

  • Mutant Generation: The cDNA of the hERG channel is modified to replace the codon for a specific amino acid with the codon for another amino acid (commonly alanine).

  • Transfection: The mutated hERG cDNA is transfected into a suitable cell line (e.g., HEK293).

  • Electrophysiological Recording: Whole-cell patch-clamp experiments are performed on the cells expressing the mutant channels to determine the IC50 of the test compound.

  • Analysis: A significant increase in the IC50 value for the mutant channel compared to the wild-type channel suggests that the mutated residue is important for drug binding.

Computational Docking

In silico molecular docking is used to predict the binding mode of a compound within the hERG channel pore.

Objective: To generate a structural model of the drug-channel complex and identify potential interactions.

Protocol:

  • Protein Structure Preparation: A 3D model of the hERG channel is obtained, either from a cryo-electron microscopy structure (e.g., PDB: 5VA1) or a homology model.[7]

  • Ligand Preparation: The 3D structure of the test compound is generated and optimized.

  • Docking Simulation: A docking program is used to place the ligand into the defined binding site within the hERG pore and score the different binding poses based on their predicted binding affinity.

  • Analysis: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the channel residues.

Visualizing hERG-Inhibitor Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the study of hERG channel inhibition.

hERG_Inhibition_Mechanism Mechanism of hERG Channel Inhibition cluster_membrane Cell Membrane hERG_channel hERG Channel Extracellular Pore Domain Intracellular blocked_pore Blocked Pore hERG_channel->blocked_pore Inhibition inhibitor Inhibitor inhibitor->hERG_channel:p_in Binds within pore k_ion K+ Ion k_ion->hERG_channel:p_in Enters from cytoplasm

Caption: General mechanism of hERG channel inhibition by a small molecule.

hERG_Experimental_Workflow Experimental Workflow for a Novel hERG Inhibitor start Novel Compound patch_clamp Whole-Cell Patch Clamp (IC50 Determination) start->patch_clamp mutagenesis Site-Directed Mutagenesis (Identify Binding Residues) patch_clamp->mutagenesis docking Computational Docking (Predict Binding Mode) patch_clamp->docking sar Structure-Activity Relationship (SAR) Analysis mutagenesis->sar docking->sar risk_assessment Cardiac Risk Assessment sar->risk_assessment

Caption: A typical experimental workflow to characterize a novel hERG inhibitor.

hERG_Binding_Site Key Amino Acid Residues in the hERG Inhibitor Binding Site Pore_Cavity Pore Cavity S6_Helix S6 Helix Y652 Y652 S6_Helix->Y652 F656 F656 S6_Helix->F656 Y652->Pore_Cavity F656->Pore_Cavity Pore_Helix Pore Helix T623 T623 Pore_Helix->T623 S624 S624 Pore_Helix->S624 V625 V625 Pore_Helix->V625 T623->Pore_Cavity S624->Pore_Cavity V625->Pore_Cavity S5_Helix S5 Helix F557 F557 S5_Helix->F557 F557->Pore_Cavity

Caption: Key amino acid residues lining the inhibitor binding site in the hERG channel pore.

Conclusion

The interaction of small molecules with the hERG channel pore is a complex and critical area of study in pharmacology and drug development. A thorough understanding of the structural features of the hERG pore and the molecular determinants of inhibitor binding is essential for the design of new drugs with improved cardiac safety profiles. While no specific information on "this compound" is publicly available, the principles and methodologies outlined in this guide provide a comprehensive framework for the investigation and characterization of any potential hERG channel inhibitor. The integrated use of electrophysiology, mutagenesis, and computational modeling will continue to be instrumental in mitigating the risk of drug-induced cardiac arrhythmias.

References

Methodological & Application

Application Notes: hERG-IN-1 Patch-Clamp Protocol in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1][2][3][4] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, a condition that increases the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1] Consequently, assessing the interaction of new chemical entities with the hERG channel is a critical component of preclinical safety pharmacology studies mandated by regulatory agencies.[5][6]

hERG-IN-1 is a potent and selective inhibitor of the hERG potassium channel. This application note provides a detailed protocol for characterizing the inhibitory effects of this compound on the hERG channel stably expressed in Human Embryonic Kidney (HEK293) cells using the whole-cell patch-clamp technique.

Mechanism of Action

hERG modulators, including inhibitors like this compound, typically exert their effects by binding to specific sites within the ion channel protein. This binding event induces conformational changes in the channel's structure, which in turn alters its gating properties. For inhibitors, this often leads to an obstruction of the ion-conducting pore, thereby reducing the flow of potassium ions.[4] This reduction in potassium efflux prolongs the action potential duration, which can lead to cardiac arrhythmias.[4] The blockade of hERG channels can be voltage-dependent, with the inhibitor preferentially binding to specific states of the channel (e.g., open or inactivated).[1]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for manual or automated patch-clamp systems to assess the inhibitory effect of this compound on hERG channels stably expressed in HEK293 cells.

Cell Culture

HEK293 cells stably expressing the hERG channel are cultured in DMEM/F12 medium supplemented with 9% fetal bovine serum, 0.9% Penicillin/Streptomycin solution, and a selection antibiotic such as 100 µg/mL G-418.[6] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2 and are passaged when they reach 80-90% confluency.[6] For electrophysiological recordings, cells are seeded onto glass coverslips in 35 mm sterile culture dishes.

Solutions and Reagents
Solution Type Component Concentration (mM)
External (Bath) Solution NaCl137
KCl4
CaCl₂1.8
MgCl₂1
D-glucose10
HEPES10
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution KCl130
MgCl₂1
MgATP5
HEPES10
EGTA5
pH adjusted to 7.2 with KOH
This compound Stock Solution This compound10
DMSO-
Positive Control E-4031 or Dofetilide0.5 - 1 µM

Table 1: Composition of electrophysiology solutions.[6]

Electrophysiological Recording
  • Cell Preparation: Transfer a coverslip with adherent HEK293-hERG cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Cell Stabilization: Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.

  • Data Acquisition: Record hERG currents using a patch-clamp amplifier and appropriate data acquisition software. Experiments should ideally be performed at a physiological temperature of 35-37°C.[7][8]

Voltage-Clamp Protocol

A voltage protocol designed to elicit characteristic hERG currents is essential. The following is a typical step-ramp protocol:

  • Hold the membrane potential at -80 mV.

  • Depolarize to a test potential of +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize to -50 mV for 2 seconds to elicit a large outward tail current as the channels recover from inactivation and deactivate.

The peak outward tail current at -50 mV is measured to quantify the hERG current.[5]

Compound Application
  • Baseline Recording: Record stable baseline hERG currents for at least 3 minutes in the external solution.

  • This compound Application: Apply increasing concentrations of this compound cumulatively to the cell by perfusing the recording chamber. Allow the effect of each concentration to reach a steady state before applying the next concentration.

  • Positive Control: At the end of the experiment, apply a saturating concentration of a known hERG blocker, such as E-4031 (0.5 - 1 µM), to determine the residual non-hERG current.[7]

Data Analysis
  • Current Measurement: Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.

  • Percent Inhibition: Calculate the percentage of current inhibition at each concentration using the following formula: % Inhibition = [1 - (I_drug / I_control)] x 100

  • Concentration-Response Curve: Plot the percent inhibition as a function of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Quantitative Data Summary

The following table presents a hypothetical summary of data for this compound, which should be experimentally determined.

Parameter Value Description
IC₅₀ e.g., 15 nMConcentration of this compound that causes 50% inhibition of the hERG current.
Hill Coefficient e.g., 1.1Describes the steepness of the concentration-response curve.
V₀.₅ of Activation e.g., -15 mVThe membrane potential at which half of the channels are activated.
Effect on V₀.₅ e.g., No significant shiftIndicates whether this compound affects the voltage-dependence of channel activation.

Table 2: Hypothetical electrophysiological data for this compound.

Diagrams

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Compound Application & Data Acquisition cluster_analysis Data Analysis cell_culture HEK293-hERG Cell Culture giga_seal Form Giga-seal cell_culture->giga_seal solution_prep Prepare Solutions solution_prep->giga_seal pipette_prep Pull Pipettes pipette_prep->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell stabilize Stabilize Cell whole_cell->stabilize baseline Record Baseline Current stabilize->baseline apply_drug Apply this compound (Cumulative Concentrations) baseline->apply_drug record_currents Record hERG Currents apply_drug->record_currents apply_control Apply Positive Control (e.g., E-4031) measure_current Measure Peak Tail Current apply_control->measure_current record_currents->apply_drug Next Concentration record_currents->apply_control calc_inhibition Calculate % Inhibition measure_current->calc_inhibition plot_curve Plot Concentration-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 mechanism_of_action cluster_channel hERG Channel States cluster_drug This compound Interaction cluster_effect Physiological Effect Closed Closed State Open Open State Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Blocked Blocked State Open->Blocked Inactivated->Closed Recovery Inactivated->Blocked hERG_IN_1 This compound hERG_IN_1->Open Binds to Open/Inactivated State Reduced_K_efflux Reduced K+ Efflux Blocked->Reduced_K_efflux Prolonged_AP Prolonged Action Potential Reduced_K_efflux->Prolonged_AP Arrhythmia_Risk Increased Arrhythmia Risk Prolonged_AP->Arrhythmia_Risk

References

Application Notes and Protocols for hERG-IN-1 Automated Patch-Clamp Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a significant risk factor for developing life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2] Consequently, assessing the potential of new chemical entities to block the hERG channel is a mandatory and critical step in preclinical drug safety evaluation, as mandated by regulatory agencies like the FDA and EMA.[3]

Automated patch-clamp (APC) systems have become the industry standard for medium- to high-throughput screening of compound effects on hERG channels.[2][4] These platforms offer significantly higher throughput compared to conventional manual patch-clamp techniques while maintaining high-quality electrophysiological data.[5] This document provides a detailed protocol and application notes for setting up a hERG assay on an automated patch-clamp system using hERG-IN-1, a known inhibitor, as a test compound.

Mechanism of Action: hERG Channel Gating and Inhibition

The hERG channel exhibits unique gating kinetics characterized by slow activation and rapid, voltage-dependent inactivation.[6] Most hERG-blocking compounds are not simple pore blockers but rather interact with specific amino acid residues within the channel's inner cavity. This binding is often state-dependent, with higher affinity for the open or inactivated states of the channel. The diagram below illustrates the gating mechanism of the hERG channel and the binding of an inhibitory compound like this compound.

hERG_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Closed Closed State (Resting) Open Open State (K+ Efflux) Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization K_out K+ Open->K_out K+ Current (IKr) Inactivated->Open Repolarization K_in K+ hERG_IN_1 This compound (Inhibitor) hERG_IN_1->Open Binding hERG_IN_1->Inactivated High-affinity Binding

hERG channel gating and inhibitor binding mechanism.

Experimental Workflow for Automated Patch-Clamp hERG Assay

The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound like this compound on hERG channels using an automated patch-clamp system.

APC_Workflow cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., hERG-CHO/HEK293) Cell_Harvesting Cell Harvesting & Suspension Cell_Culture->Cell_Harvesting Priming System Priming Cell_Harvesting->Priming Solutions Prepare Solutions (Intra-/Extracellular, Compounds) Solutions->Priming Cell_Sealing Cell Sealing & Whole-Cell Priming->Cell_Sealing Baseline Baseline Recording (Vehicle Control) Cell_Sealing->Baseline Compound_Addition Compound Addition (this compound) Baseline->Compound_Addition Washout Washout & Positive Control Compound_Addition->Washout Data_Acquisition Data Acquisition & QC Washout->Data_Acquisition Inhibition_Calc % Inhibition Calculation Data_Acquisition->Inhibition_Calc CRC_Fit Concentration-Response Curve Fitting Inhibition_Calc->CRC_Fit IC50_Det IC50 Determination CRC_Fit->IC50_Det

Automated patch-clamp experimental workflow.

Data Presentation: hERG Inhibition by Reference Compounds

While specific automated patch-clamp data for this compound is not publicly available, the following table summarizes the 50% inhibitory concentrations (IC50) for several well-characterized hERG inhibitors, as determined by various automated patch-clamp systems. This data provides a valuable reference for contextualizing the potency of novel compounds.

CompoundAutomated Patch-Clamp SystemIC50 (nM)Reference(s)
Astemizole Automated 384-well system~10[7]
Cisapride QPatch~10-20[2]
Dofetilide Automated systems~200 (K+ solution)[8]
E-4031 Automated 384-well system~10[7]
Terfenadine QPatch~77[2]
Desipramine Automated systems~6900 (K+ solution)[8]
Moxifloxacin Automated systems~103400 (K+ solution)[8]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel are recommended.

  • Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain hERG expression. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: On the day of the experiment, wash cells with phosphate-buffered saline (PBS) and detach them using a gentle, non-enzymatic cell dissociation solution to ensure cell membrane integrity.

  • Cell Suspension: Resuspend the harvested cells in the extracellular solution at a suitable density (typically 1-5 x 10^6 cells/mL) and allow them to recover for at least 30 minutes before use.

Solutions
  • Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP. Adjust pH to 7.2 with KOH.

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Compound Preparation: Prepare a stock solution of this compound (and positive controls like Cisapride or E-4031) in 100% DMSO. On the day of the experiment, dilute the stock solutions to the final desired concentrations in the extracellular solution. The final DMSO concentration should typically not exceed 0.5%.

Automated Patch-Clamp Electrophysiology

The following is a generalized protocol adaptable to most automated patch-clamp systems (e.g., QPatch, Patchliner, IonWorks).

  • System Preparation: Prime the system's fluidics with the prepared intracellular and extracellular solutions according to the manufacturer's instructions.

  • Cell Handling: Load the cell suspension into the system's cell hotel. The system will then automatically dispense cells onto the planar patch-clamp chip.

  • Seal Formation and Whole-Cell Configuration: The system will apply suction to form a high-resistance (>1 GΩ) seal between the cell membrane and the patch aperture. Subsequently, a brief suction or voltage pulse will be applied to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol and Baseline Recording:

    • Clamp the cells at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV to +40 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[2]

    • Record stable baseline currents in the presence of the vehicle (extracellular solution with the corresponding DMSO concentration) for 2-3 minutes.

  • Compound Application:

    • Sequentially apply increasing concentrations of this compound to the cells. The duration of application for each concentration should be sufficient to allow the blocking effect to reach a steady state (typically 3-5 minutes).

  • Washout and Positive Control:

    • (Optional) Perform a washout step by perfusing the cells with the extracellular solution to observe the reversibility of the block.

    • At the end of the experiment, apply a known potent hERG blocker (e.g., 1 µM Cisapride) as a positive control to confirm the presence of functional hERG channels and to determine the baseline noise level after complete channel block.

Data Analysis
  • Data Acquisition and Quality Control: Monitor seal resistance, whole-cell capacitance, and series resistance throughout the experiment. Only include cells that meet predefined quality control criteria (e.g., seal resistance > 500 MΩ, stable baseline current) in the final analysis.

  • Current Measurement: Measure the peak tail current amplitude during the repolarizing step for each applied concentration.

  • Inhibition Calculation: Calculate the percentage of current inhibition for each concentration of this compound relative to the baseline current in the vehicle control using the following formula: % Inhibition = (1 - (I_compound / I_vehicle)) * 100

  • Concentration-Response Analysis: Plot the % inhibition as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.[6] % Inhibition = 100 / (1 + (IC50 / [Compound])^h) Where [Compound] is the concentration of this compound and h is the Hill coefficient.

References

Application Notes and Protocols: hERG-IN-1 Thallium Flux Assay for hERG Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An detailed protocol for using the hERG-IN-1 thallium flux assay to assess hERG inhibition is provided below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a voltage-gated potassium ion channel (Kv11.1) that is critical for cardiac action potential repolarization.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram.[3][4] This condition, known as Long QT Syndrome (LQTS), increases the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[1][4] Consequently, assessing compound activity on the hERG channel is a mandatory and crucial step in preclinical drug safety evaluation.[3]

While patch-clamp electrophysiology is the gold standard for measuring hERG activity, its low throughput is not suitable for screening large compound libraries.[3][5] The thallium flux assay is a robust, fluorescence-based functional assay that has been optimized for high-throughput screening (HTS) to identify compounds that inhibit the hERG channel.[6][7] This assay uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺), as K⁺ channels are permeable to Tl⁺.[6]

This document provides a detailed protocol for assessing the inhibitory activity of a representative compound, designated here as this compound, on the hERG channel using a thallium flux assay in a high-throughput, 1536-well plate format.

Assay Principle

The thallium flux assay measures the activity of the hERG potassium channel by detecting the influx of Tl⁺ into cells.[6] The principle relies on a thallium-sensitive fluorescent dye (e.g., FluxOR™), which is loaded into hERG-expressing cells in a non-fluorescent ester form.[6] Intracellular esterases cleave the ester group, trapping the dye inside the cell.[6]

In a resting state, the hERG channels are closed. Upon stimulation with a high concentration of extracellular potassium, the channels open, creating an electrochemical gradient that drives Tl⁺ from the assay buffer into the cell. The influx of Tl⁺ and its binding to the intracellular dye result in a significant increase in fluorescence, which is proportional to the number of open hERG channels.[6] When an inhibitory compound like this compound is present, it blocks the hERG channel pore, preventing Tl⁺ influx and thus reducing or eliminating the fluorescence signal. The degree of inhibition is quantified by measuring the reduction in fluorescence.

Assay_Principle cluster_0 Step 1: Dye Loading cluster_1 Step 2: hERG Inhibition & Stimulation cluster_2 Step 3: Thallium Flux & Detection Dye_Ext FluxOR™ Dye (AM Ester) (Extracellular) Cell_Membrane_1 Cell Membrane Dye_Ext->Cell_Membrane_1 Dye_Int FluxOR™ Dye (Intracellular, Non-fluorescent) Cell_Membrane_1->Dye_Int Diffusion Esterases Intracellular Esterases Dye_Int->Esterases Cleavage hERG_Channel hERG Channel Fluorescence Fluorescent Signal Dye_Int->Fluorescence hERG_IN_1 This compound (Inhibitor) hERG_IN_1->hERG_Channel Blockage K_Stim K⁺ Stimulation (Channel Opening) K_Stim->hERG_Channel Gating Tl_Int Tl⁺ (Intracellular) Tl_Ext Thallium (Tl⁺) (Extracellular) Tl_Ext->hERG_Channel Influx Tl_Int->Dye_Int Binding

Figure 1. Principle of the hERG thallium flux assay.

Detailed Experimental Protocol

This protocol is adapted for a 1536-well plate format for high-throughput screening.

3.1. Materials and Reagents

  • Cells: HEK293 or U2OS cell line stably expressing the hERG channel.

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Plates: 1536-well black, clear-bottom microplates.

  • Reagents:

    • FluxOR™ II Potassium Ion Channel Assay Kit (or equivalent).

      • FluxOR™ II Dye

      • PowerLoad™ Concentrate

      • Probenecid (water-soluble)

      • Assay Buffer

      • Stimulus Buffer (containing Thallium)

    • This compound (Test Compound)

    • Astemizole or other known hERG inhibitor (Positive Control)

    • DMSO (Vehicle Control)

  • Equipment:

    • Automated liquid handler (e.g., Multidrop Combi).

    • Plate incubator (37°C, 5% CO₂).

    • Kinetic plate reader with fluorescence detection (e.g., FDSS 7000EX), Excitation: ~480 nm, Emission: ~540 nm.

3.2. Experimental Workflow

Workflow A 1. Cell Seeding Dispense 1000 cells/well in 3 µL into a 1536-well plate. B 2. Incubation Incubate for 18-24 hours at 37°C, 5% CO₂. A->B C 3. Dye Loading Add 1 µL of Loading Buffer (FluxOR Dye + Probenecid). B->C D 4. Dye Incubation Incubate for 1 hour at room temperature in the dark. C->D E 5. Compound Addition Add test compounds (this compound) and controls (23 nL). D->E F 6. Compound Incubation Incubate for 10-30 minutes at room temperature. E->F G 7. Stimulation & Reading Add 1 µL of Stimulus Buffer (Tl⁺) and immediately read fluorescence kinetically. F->G H 8. Data Analysis Calculate % inhibition and determine IC₅₀ values. G->H Inhibition_Mechanism cluster_0 Normal hERG Function cluster_1 hERG Inhibition K_out K⁺ K_in K⁺ Channel_Open Extracellular Open hERG Channel Intracellular K_in->Channel_Open:f2 Channel_Open:f0->K_out K⁺ Efflux (Repolarization) Inhibitor This compound Channel_Blocked Extracellular Blocked hERG Channel Intracellular Inhibitor->Channel_Blocked:f1 Binding to inner cavity No_Flux No K⁺ Efflux (Repolarization Delayed) Channel_Blocked->No_Flux

References

Application Notes and Protocols: hERG-IN-1 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that plays a critical role in cardiac action potential repolarization.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation on an electrocardiogram, which is a significant risk factor for developing life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][3] Consequently, assessing the potential of new chemical entities to block the hERG channel is a critical step in preclinical drug safety evaluation.[4][5]

Radioligand binding assays offer a robust, sensitive, and high-throughput method for determining the affinity of test compounds for the hERG channel.[4][6] These assays are considered a gold standard for measuring the binding affinity of a ligand to its target receptor.[6] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, exemplified by "hERG-IN-1," for the hERG potassium channel using membranes from HEK293 cells stably expressing the hERG channel and [³H]-dofetilide as the radioligand.

Principle of the Assay

This competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand ([³H]-dofetilide) for binding to the hERG channel in a membrane preparation.[6][7] The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand at various concentrations of the test compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be converted to the inhibitory constant (Ki), which represents the affinity of the test compound for the hERG channel.

Data Presentation

The following tables summarize the binding affinities of several known hERG inhibitors, which can be used as reference compounds in the assay.

Table 1: Binding Affinities of Reference hERG Channel Inhibitors

CompoundRadioligandIC50 (nM)Ki (nM)Cell LineReference
Dofetilide[³H]-dofetilide159.8HEK293[8]
Astemizole[³H]-astemizole-5.2HEK293[9]
Cisapride[³H]-dofetilide7 - 72-HEK293[10]
Terfenadine[³H]-dofetilide31 - 300-Various[11]
Haloperidol[³H]-dofetilide--HERG-transfected membranes[12]
Pimozide[³H]-dofetilide--HERG-transfected membranes[12]
FHND004-8460-HEK293[13]
Cavalli-2-35.6-HEK293[14]

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as temperature and ion concentrations.[10][15]

Experimental Protocols

Preparation of hERG-HEK293 Cell Membranes

This protocol describes the preparation of crude membranes from HEK293 cells stably expressing the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing hERG (e.g., BPS Bioscience #60619)[16]

  • Cell culture medium (e.g., DMEM with 10% FBS, Geneticin)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Culture hERG-HEK293 cells to ~80-90% confluency.[17]

  • Harvest the cells by scraping and wash them twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

This compound Competitive Radioligand Binding Assay

This protocol details the steps for performing a competitive binding assay to determine the IC50 of a test compound (this compound).

Materials:

  • hERG-HEK293 membrane preparation

  • [³H]-dofetilide (specific activity ~70-85 Ci/mmol)

  • Unlabeled dofetilide (for non-specific binding determination)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Dilute the hERG-HEK293 membrane preparation in Assay Buffer to the desired final concentration (e.g., 10-20 µg protein/well).[18]

    • Prepare a solution of [³H]-dofetilide in Assay Buffer at a concentration twice the final desired concentration (e.g., 2x the Kd value, typically 5-10 nM).[12]

    • Prepare serial dilutions of the test compound (this compound) in Assay Buffer. A typical concentration range would be from 0.1 nM to 100 µM.

    • Prepare a high concentration of unlabeled dofetilide (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL of Assay Buffer, 50 µL of [³H]-dofetilide solution, and 100 µL of the diluted membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled dofetilide solution, 50 µL of [³H]-dofetilide solution, and 100 µL of the diluted membrane preparation.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-dofetilide solution, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.[12][18]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of the hERG channel in the repolarization phase of the cardiac action potential.

hERG_Signaling_Pathway cluster_AP Cardiac Action Potential Phases cluster_hERG hERG Channel Activity Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 hERG hERG (IKr) Channel Phase3->hERG crucial for hERG->Phase3 mediates K+ efflux hERG_Blocker hERG Blocker (e.g., this compound) hERG_Blocker->hERG inhibits

Caption: Role of the hERG channel in cardiac action potential repolarization.

Experimental Workflow

The diagram below outlines the experimental workflow for the hERG competitive radioligand binding assay.

hERG_Assay_Workflow start Start reagent_prep Reagent Preparation (Membranes, Radioligand, Test Compound) start->reagent_prep assay_setup Assay Setup in 96-well Plate (TB, NSB, Test Compound) reagent_prep->assay_setup incubation Incubation (e.g., 60-120 min at 25°C) assay_setup->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Caption: Experimental workflow for the hERG radioligand binding assay.

References

Application Notes and Protocols for the Use of a Potent hERG Inhibitor (e.g., hERG-IN-1) in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium ion channel Kv11.1, which conducts the rapid delayed rectifier potassium current (IKr).[1] This current is critical for the repolarization phase of the cardiac action potential.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a major risk factor for developing life-threatening cardiac arrhythmias such as Torsade de Pointes (TdP).[1][3] Consequently, assessing the potential of new chemical entities to inhibit the hERG channel is a critical step in preclinical drug safety evaluation.[4]

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a highly valuable in vitro model for cardiotoxicity screening.[4] These human-derived cardiomyocytes express the relevant cardiac ion channels, including hERG, and exhibit spontaneous electrical activity, providing a physiologically relevant system to study the effects of compounds on cardiac electrophysiology.[5] The use of iPSC-CMs is a key component of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, which aims to improve the prediction of proarrhythmic risk.[1]

This document provides detailed application notes and protocols for the use of a potent hERG inhibitor, referred to here as hERG-IN-1, in iPSC-CMs. The methodologies described cover key experiments for characterizing the electrophysiological, calcium handling, and cytotoxic effects of hERG channel inhibition.

Mechanism of Action

This compound is a potent and selective inhibitor of the hERG potassium channel. By binding to the channel pore, it physically obstructs the flow of potassium ions during the repolarization phase of the cardiac action potential. This leads to a reduction in the IKr current, which in turn prolongs the action potential duration (APD). The prolongation of the APD is the primary mechanism by which hERG inhibitors induce a long QT phenotype and increase the risk of early afterdepolarizations (EADs) and triggered arrhythmias.

hERG_IN_1 This compound hERG_Channel hERG (Kv11.1) Channel hERG_IN_1->hERG_Channel Inhibits IKr_Current IKr Current (Rapid Delayed Rectifier K+ Current) hERG_Channel->IKr_Current Conducts AP_Repolarization Action Potential Repolarization IKr_Current->AP_Repolarization Mediates APD Action Potential Duration (APD) AP_Repolarization->APD Determines QT_Interval QT Interval APD->QT_Interval Reflected in Arrhythmia_Risk Arrhythmia Risk (e.g., Torsade de Pointes) QT_Interval->Arrhythmia_Risk Prolongation Increases

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize quantitative data on the effects of representative hERG inhibitors on iPSC-CMs. These values can be used as a reference for expected outcomes when using this compound.

Table 1: Electrophysiological Effects of hERG Inhibitors on iPSC-CMs

CompoundConcentrationEffect on Field Potential Duration (FPDc)Reference
E-403130 nMSignificant prolongation[6]
E-4031100 nMFurther prolongation, arrhythmic beats observed[6]
Cisapride100 nMSignificant FPDc prolongation[6]
Cisapride1000 nMArrhythmic activity observed[6]
Moxifloxacin3 µMSignificant FPDc prolongation[7]
Moxifloxacin10 µMConcentration-dependent prolongation[7]
Moxifloxacin30 µMConcentration-dependent prolongation[7]

Table 2: Effects of hERG Inhibitors on Calcium Transients in iPSC-CMs

CompoundEC50 (Beating Rate Alteration)Effect on Calcium Transient DurationReference
E-40310.023 µM (decrease)Prolongation[5]
Dofetilide0.018 µM (decrease)Prolongation[5]

Table 3: Cytotoxicity of Compounds in iPSC-CMs

CompoundAssayEndpointTime PointObservationReference
DoxorubicinImpedanceReduction in cell viability≥ 24 hoursDelayed cytotoxicity[3]
PentamidineImpedanceReduction in cell viability≥ 24 hoursDelayed cytotoxicity[3]

Experimental Protocols

iPSC-CM Culture and Plating

A crucial prerequisite for obtaining reliable and reproducible data is a consistent and healthy iPSC-CM culture.

Materials:

  • Cryopreserved iPSC-CMs

  • iPSC-CM maintenance medium

  • Matrigel-coated culture plates (e.g., 96-well plates for high-throughput screening)

  • Fibronectin solution (10 µg/mL)

Protocol:

  • Thaw cryopreserved iPSC-CMs rapidly in a 37°C water bath.

  • Transfer the cells to a conical tube containing pre-warmed iPSC-CM maintenance medium.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh maintenance medium and determine the cell concentration and viability.

  • Plate the iPSC-CMs onto Matrigel or fibronectin-coated plates at a desired density (typically 50,000 to 100,000 cells/cm²).

  • Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Allow the cells to form a confluent, spontaneously beating monolayer before initiating experiments (typically 5-7 days post-plating).

Thaw Thaw iPSC-CMs Resuspend_Wash Resuspend & Wash Thaw->Resuspend_Wash Plate Plate on Coated Surface Resuspend_Wash->Plate Culture Culture (37°C, 5% CO2) Plate->Culture Experiment Initiate Experiment Culture->Experiment

Figure 2: iPSC-CM culture workflow.
Electrophysiology Assessment using Multi-Electrode Array (MEA)

MEA provides a non-invasive method to measure the field potential duration (FPD), which is an extracellular correlate of the action potential duration.

Materials:

  • MEA system with integrated temperature control

  • MEA plates (e.g., 48- or 96-well)

  • iPSC-CMs cultured on MEA plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • iPSC-CM maintenance medium

Protocol:

  • Place the MEA plate with the iPSC-CM monolayer into the MEA reader and allow the environment to stabilize at 37°C.

  • Record a baseline reading of the spontaneous electrical activity for at least 10 minutes.

  • Prepare serial dilutions of this compound in pre-warmed maintenance medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent).

  • Record the electrical activity continuously or at defined time points (e.g., 30 minutes, 1 hour, 24 hours) after compound addition.

  • Analyze the data to determine the FPD, beat rate, and the presence of arrhythmic events. The FPD is typically corrected for beat rate (FPDc) using formulas such as Bazett's or Fridericia's correction.

Calcium Transient Assay

This assay measures the intracellular calcium fluctuations that are tightly coupled to the cardiac action potential.

Materials:

  • iPSC-CMs cultured in optically clear plates (e.g., 96-well black-walled, clear-bottom)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Tyrode's solution or other suitable buffer

  • High-content imaging system or a plate reader with kinetic fluorescence measurement capabilities

  • This compound stock solution

Protocol:

  • Prepare a loading solution of the calcium-sensitive dye in Tyrode's solution.

  • Remove the culture medium from the iPSC-CMs and wash the cells gently with pre-warmed Tyrode's solution.

  • Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Wash the cells with fresh Tyrode's solution to remove excess dye.

  • Add pre-warmed Tyrode's solution or maintenance medium containing the desired concentrations of this compound and a vehicle control.

  • Acquire baseline fluorescence recordings and then record the calcium transients at a high frame rate (e.g., >50 Hz) for a defined period.

  • Analyze the recordings to determine parameters such as calcium transient duration (CTD), peak amplitude, and beat rate.[8]

cluster_electrophysiology Electrophysiology (MEA) cluster_calcium Calcium Transient Assay cluster_cytotoxicity Cytotoxicity Assay Baseline_MEA Record Baseline Field Potentials Add_Compound_MEA Add this compound Baseline_MEA->Add_Compound_MEA Record_MEA Record Post-Compound Activity Add_Compound_MEA->Record_MEA Analyze_MEA Analyze FPD, Beat Rate, Arrhythmias Record_MEA->Analyze_MEA Load_Dye Load Cells with Calcium Dye Add_Compound_Ca Add this compound Load_Dye->Add_Compound_Ca Record_Ca Record Calcium Transients Add_Compound_Ca->Record_Ca Analyze_Ca Analyze CTD, Amplitude, Beat Rate Record_Ca->Analyze_Ca Add_Compound_Cyto Add this compound Incubate_Cyto Incubate (e.g., 24-72h) Add_Compound_Cyto->Incubate_Cyto Measure_Viability Measure Cell Viability Incubate_Cyto->Measure_Viability Analyze_Cyto Determine IC50 Measure_Viability->Analyze_Cyto hERG_Blockade hERG Blockade APD_Prolongation APD Prolongation hERG_Blockade->APD_Prolongation EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs Ca_Overload Intracellular Ca2+ Overload APD_Prolongation->Ca_Overload Arrhythmia Arrhythmia EADs->Arrhythmia CaMKII CaMKII Activation Ca_Overload->CaMKII Calcineurin Calcineurin Activation Ca_Overload->Calcineurin CaMKII->Arrhythmia Apoptosis Apoptotic Pathways CaMKII->Apoptosis Hypertrophy Hypertrophic Signaling Calcineurin->Hypertrophy

References

Application Notes and Protocols for In Vitro hERG-IN-1 Concentration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the effective in vitro concentration of hERG-IN-1 , a representative inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protocols and data presented are essential for assessing the cardiac liability of test compounds during drug development.

Introduction to hERG Channel Inhibition

The hERG (KCNH2, Kv11.1) potassium channel is a critical component in the repolarization phase of the cardiac action potential.[1] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval, which is a significant risk factor for developing life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[2] Consequently, regulatory agencies mandate the assessment of a drug candidate's effect on the hERG channel early in preclinical development.[3] A variety of in vitro assays are employed to determine the inhibitory potential of a compound on the hERG channel, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Quantitative Data for hERG Inhibitors

The inhibitory potency of compounds on the hERG channel can vary significantly depending on the assay method and experimental conditions. Below is a summary of reported IC50 values for several well-characterized hERG inhibitors, providing a comparative context for evaluating a novel inhibitor like this compound.

CompoundAssay TypeCell LineReported IC50Reference
AstemizoleAutomated Patch ClampHEK2932.6 nM[4]
CisaprideAutomated Patch ClampHEK2935.9 nM[4]
TerfenadineAutomated Patch ClampHEK29341.7 nM[5]
E-4031Automated Patch ClampHEK29322.6 nM[5]
QuinidineAutomated Patch ClampHEK293376 nM[5]
VerapamilManual Patch ClampHEK293180.4 nM[6]
DofetilideManual Patch ClampHEK29312.1 nM[7]

Experimental Protocols

This section details the methodologies for three common in vitro assays used to determine the concentration-dependent inhibition of the hERG channel by a test compound such as this compound.

Automated Patch Clamp Electrophysiology

This is considered the gold standard for assessing hERG channel function, providing direct measurement of ion channel activity.[3]

Objective: To determine the IC50 value of this compound by measuring the inhibition of hERG current in a whole-cell voltage-clamp configuration.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular (Tyrode's) and intracellular solutions.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., E-4031, Cisapride).

Protocol:

  • Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and prepare a single-cell suspension in the extracellular solution.

  • System Preparation: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system. The system will automatically capture individual cells and form giga-ohm seals.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration.

  • Current Recording: Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is used to quantify hERG activity.[8][9]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound (typically in half-log increments) to the cells. Allow for sufficient incubation time at each concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current at each concentration. Normalize the current to the baseline (vehicle control) and plot the percent inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.[4]

Fluorescence Polarization (FP) Binding Assay

This is a high-throughput, non-radioactive binding assay that measures the displacement of a fluorescent tracer from the hERG channel.[10][11]

Objective: To determine the binding affinity (IC50) of this compound to the hERG channel.

Materials:

  • Predictor™ hERG Fluorescence Polarization Assay Kit (or similar), containing:

    • hERG channel membrane preparation.

    • Fluorescent tracer (e.g., Predictor™ hERG Tracer Red).

    • Assay buffer.

    • Positive control (e.g., E-4031).[12]

  • This compound stock solution (in DMSO).

  • 384-well, low-volume, black microplate.

  • Microplate reader capable of fluorescence polarization measurements.

Protocol:

  • Reagent Preparation: Thaw all kit components at room temperature. Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 384-well plate, add the following to each well in order:

    • Diluted this compound or control.

    • Fluorescent tracer.

    • hERG membrane preparation.

  • Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: A low polarization value indicates displacement of the tracer by the test compound.[11] Calculate the percent inhibition for each concentration relative to the positive and negative (vehicle) controls. Plot the percent inhibition against the concentration of this compound and fit the curve to determine the IC50 value.

Thallium Flux Assay

This is a cell-based functional assay that uses thallium ions (Tl+) as a surrogate for potassium ions (K+) to measure hERG channel activity.[1][13]

Objective: To determine the functional inhibition (IC50) of the hERG channel by this compound.

Materials:

  • HEK293 or U2OS cells stably expressing the hERG channel.

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar), containing:

    • FluxOR™ II Green Reagent.

    • Assay buffer.

    • Stimulus buffer containing thallium.

  • This compound stock solution (in DMSO).

  • 1536-well or 384-well black, clear-bottom microplate.

  • Kinetic plate reader.

Protocol:

  • Cell Plating: Seed the hERG-expressing cells into the microplate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the FluxOR™ II Green Reagent to each well. Incubate at room temperature in the dark to allow the dye to load into the cells.

  • Compound Addition: Add serial dilutions of this compound or control to the wells and incubate.

  • Thallium Flux Measurement: Place the plate in a kinetic plate reader. Add the stimulus buffer containing thallium to all wells to open the hERG channels. Immediately begin measuring the fluorescence intensity over time.[1]

  • Data Analysis: The influx of thallium through open hERG channels leads to an increase in fluorescence.[1] The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition of the fluorescence signal for each concentration of this compound relative to controls. Plot the percent inhibition against the concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

hERG_Signaling_Pathway Repolarization Cardiac Action Potential Repolarization Prolongation Delayed Repolarization (QT Prolongation) K_out K_out K_out->Repolarization Block Block Block->Prolongation

Patch_Clamp_Workflow start Start cell_prep Prepare hERG-expressing cell suspension start->cell_prep system_prep Prime automated patch-clamp system cell_prep->system_prep cell_load Load cells and establish whole-cell system_prep->cell_load baseline Record stable baseline hERG current cell_load->baseline compound_add Apply increasing concentrations of this compound baseline->compound_add record_inhibition Record inhibited hERG current compound_add->record_inhibition record_inhibition->compound_add Next concentration analysis Analyze data and calculate IC50 record_inhibition->analysis end End analysis->end

FP_Assay_Workflow start Start prepare_reagents Prepare this compound dilutions, tracer, and membranes start->prepare_reagents plate_setup Add reagents to 384-well plate prepare_reagents->plate_setup incubation Incubate at room temperature plate_setup->incubation measure_fp Measure fluorescence polarization incubation->measure_fp analysis Analyze data and calculate IC50 measure_fp->analysis end End analysis->end

Thallium_Flux_Workflow start Start plate_cells Plate hERG-expressing cells in microplate start->plate_cells dye_load Load cells with fluorescent dye plate_cells->dye_load compound_add Add this compound and incubate dye_load->compound_add measure_flux Add Thallium stimulus and measure kinetic fluorescence compound_add->measure_flux analysis Analyze data and calculate IC50 measure_flux->analysis end End analysis->end

References

Application Notes and Protocols for hERG-IN-1 Solution Preparation and Electrophysiological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), a critical component in cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel is a major concern in drug development as it can lead to acquired long QT syndrome (LQTS), a disorder that increases the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[4][5] Therefore, accurate assessment of the inhibitory potential of novel chemical entities on the hERG channel is a mandatory step in preclinical safety pharmacology.[4][5]

hERG-IN-1 is an investigational compound identified as an inhibitor of the hERG potassium channel. These application notes provide detailed protocols for the preparation of this compound solutions and for the characterization of its inhibitory effects on the hERG channel using electrophysiological techniques.

Data Presentation

The inhibitory potency of a compound on the hERG channel is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data, populated with example values for known hERG inhibitors. A detailed protocol for determining the IC50 of this compound is provided in the experimental protocols section.

CompoundIC50 (nM)Hill CoefficientCell LineTemperature (°C)Patch Clamp MethodReference
This compound To Be Determined TBD HEK293-hERG 37 Automated Patch Clamp This Protocol
Dofetilide35N/AXenopus oocytesRoom TempMacro Patch[4]
E-40317.7N/AHEK293-hERG35Whole-Cell[2]
"Cavalli-2"35.60.69HEK293-hERG37Whole-Cell[6]
Terfenadine10-77N/AN/AN/AManual vs. Automated[5]

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Determine the required concentration and volume of the stock solution. A common stock concentration for in vitro assays is 10 mM.

  • Calculate the mass of this compound required.

    • Molecular Weight of this compound: 453.0 g/mol

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 453.0 g/mol = 0.00453 g = 4.53 mg

  • Weigh the this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO to the 4.53 mg of this compound in a microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C , protected from light.

Electrophysiology Protocol: Whole-Cell Patch Clamp

This protocol is designed for assessing the inhibitory effect of this compound on hERG channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

2.1. Cell Culture:

  • Maintain HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

  • Passage the cells every 2-3 days to maintain them in a logarithmic growth phase.

  • For electrophysiology experiments, plate the cells onto glass coverslips 24-48 hours prior to recording.

2.2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Working Solutions: Prepare fresh daily by diluting the 10 mM DMSO stock solution into the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (including control) and should not exceed 0.5% to minimize solvent effects.

2.3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the cells with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for series resistance (typically >80%) to minimize voltage-clamp errors.

  • Record hERG currents using a patch-clamp amplifier and data acquisition software.

2.4. Voltage Clamp Protocol for IC50 Determination:

A voltage-step protocol is used to elicit hERG currents. A typical protocol is as follows:

  • Hold the membrane potential at -80 mV.

  • Depolarize to a test potential of +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

  • Repolarize to -50 mV for 2-5 seconds to record the peak tail current, which reflects the recovery from inactivation.

  • Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude.

2.5. Data Analysis for IC50 Determination:

  • Establish a stable baseline recording of the hERG tail current in the control extracellular solution.

  • Apply increasing concentrations of this compound to the bath, allowing the current inhibition to reach a steady-state at each concentration.

  • Measure the peak tail current amplitude at each concentration.

  • Normalize the current inhibition to the control (0% inhibition) and a maximal block (100% inhibition, can be achieved with a saturating concentration of a known hERG blocker like E-4031).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 and the Hill coefficient:

    • Y = 100 / (1 + (IC50 / [X])^HillSlope)

    • Where Y is the percentage of inhibition, [X] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and HillSlope is the Hill coefficient.

Visualizations

Signaling Pathway Diagram

hERG_Inhibition Mechanism of hERG Channel Inhibition hERG hERG Channel (Kv11.1) K_ion K+ Ion Flow Repolarization Cardiac Repolarization hERG->Repolarization Mediates Compound This compound Compound->hERG K_ion->Repolarization LQTS Long QT Syndrome Risk Repolarization->LQTS Inhibition leads to

Caption: this compound directly inhibits the hERG potassium channel.

Experimental Workflow Diagram

electrophysiology_workflow This compound Electrophysiology Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Extracellular and Intracellular Solutions A->C B Culture HEK293-hERG Cells B->C D Establish Whole-Cell Patch Clamp Configuration C->D E Record Baseline hERG Current D->E F Apply this compound at Increasing Concentrations E->F G Record hERG Current Inhibition F->G H Measure Peak Tail Current Amplitude G->H I Normalize Data and Plot Concentration-Response Curve H->I J Fit to Hill Equation to Determine IC50 I->J

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for Studying Drug-Induced Cardiotoxicity Using a hERG Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of the voltage-gated potassium ion channel Kv11.1, which is crucial for cardiac repolarization. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This QT prolongation is a major risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Consequently, assessing the potential for new chemical entities to inhibit the hERG channel is a critical step in preclinical drug development to mitigate the risk of cardiotoxicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a potent hERG channel inhibitor for studying drug-induced cardiotoxicity. As information on a specific compound named "hERG-IN-1" is not publicly available, this document will utilize "Cavalli-2," a well-characterized, high-affinity hERG channel blocker, as a representative tool compound.[1][2] The principles and protocols described herein are broadly applicable to other hERG inhibitors.

Mechanism of Action of hERG Channel Inhibition

hERG channels exhibit unique gating kinetics characterized by slow activation and rapid inactivation.[3] Many hERG inhibitors are known to bind with higher affinity to the open and/or inactivated states of the channel, which are more prevalent during the cardiac action potential. This state-dependent binding leads to a use-dependent block of the channel. The binding site for many inhibitors is located in the central cavity of the channel's pore domain, involving key amino acid residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[1]

Quantitative Data for Cavalli-2

The following table summarizes the key quantitative data for the representative hERG inhibitor, Cavalli-2.

ParameterValueCell LineTemperatureMethodReference
IC50 35.6 ± 0.06 nMHEK29337°CWhole-cell Patch Clamp[4]
Hill Coefficient 0.69 ± 0.08HEK29337°CWhole-cell Patch Clamp[4]

Experimental Protocols

Two primary methods are detailed below for assessing hERG channel inhibition: manual patch-clamp electrophysiology, considered the "gold standard" for its detailed kinetic information, and the higher-throughput thallium flux assay, suitable for screening larger numbers of compounds.

Protocol 1: Manual Patch-Clamp Electrophysiology

This protocol is designed to characterize the inhibitory effect and kinetics of a test compound on hERG channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.[5][6]

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements and selection antibiotics.[5][6]

  • External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Test compound (e.g., Cavalli-2) stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation:

    • Culture hERG-expressing cells according to standard protocols.[5][6]

    • On the day of the experiment, detach cells using a gentle dissociation reagent and resuspend in the external solution.

    • Plate the cells in the recording chamber and allow them to settle.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

    • Compensate for pipette and whole-cell capacitance.

    • Maintain the holding potential at -80 mV.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage protocol to elicit hERG currents. A recommended protocol consists of a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current. This protocol should be repeated at regular intervals (e.g., every 15 seconds).

    • Record the baseline hERG currents in the vehicle control (e.g., 0.1% DMSO in external solution) until a stable recording is achieved.

  • Compound Application:

    • Prepare serial dilutions of the test compound in the external solution from the stock solution. It is recommended to test a range of concentrations to generate a dose-response curve (e.g., 0.1 nM to 1 µM for Cavalli-2).

    • Perfuse the cell with the lowest concentration of the test compound until a new steady-state level of inhibition is reached.

    • Repeat the perfusion with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at -50 mV for each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 and Hill coefficient.

Protocol 2: Thallium Flux Assay

This is a cell-based, fluorescence assay that provides a higher-throughput method for assessing hERG channel inhibition. It uses thallium (Tl+) as a surrogate for potassium (K+) ions.

Materials:

  • hERG-expressing cells (e.g., HEK293 or CHO).[5][6]

  • Assay buffer (Chloride-free).

  • Loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • Stimulus buffer containing Tl+.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., a known hERG inhibitor like E-4031).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with kinetic read capabilities.

Procedure:

  • Cell Plating:

    • Seed the hERG-expressing cells into the microplates at an optimized density and allow them to adhere overnight.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the diluted compounds to the respective wells of the microplate. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Dye Loading:

    • Prepare the dye loading buffer according to the manufacturer's instructions.

    • Add the loading buffer to all wells and incubate at room temperature in the dark for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Thallium Flux Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record the fluorescence signal over time (kinetic read).

    • Add the stimulus buffer containing Tl+ to all wells simultaneously using an automated dispenser.

    • Immediately begin recording the fluorescence intensity. The influx of Tl+ through open hERG channels will lead to an increase in fluorescence.

  • Data Analysis:

    • Determine the rate of fluorescence increase or the peak fluorescence for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

hERG_Inhibition_Pathway cluster_membrane Cell Membrane hERG hERG Channel (Closed State) hERG_open hERG Channel (Open/Inactivated State) hERG->hERG_open Repolarization Cardiac Repolarization hERG_open->Repolarization K+ Efflux Block Channel Block hERG_open->Block Depolarization Cardiac Action Potential (Depolarization) Depolarization->hERG Opens Drug hERG Inhibitor (e.g., Cavalli-2) Drug->hERG_open Binds to open/ inactivated state QT_Prolongation QT Prolongation Block->QT_Prolongation Delayed Repolarization Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Prolongation->Arrhythmia

Caption: Signaling pathway of hERG channel inhibition and its cardiotoxic consequences.

Patch_Clamp_Workflow start Start cell_prep Prepare hERG-expressing cells start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch baseline Record baseline hERG current (Vehicle Control) patch->baseline compound_app Apply test compound (Increasing Concentrations) baseline->compound_app record_inhibition Record inhibited hERG current compound_app->record_inhibition record_inhibition->compound_app Next Concentration analysis Data Analysis: - % Inhibition - IC50 Determination record_inhibition->analysis end End analysis->end

Caption: Experimental workflow for manual patch-clamp electrophysiology.

Thallium_Flux_Workflow start Start cell_plate Plate hERG-expressing cells in microplate start->cell_plate compound_add Add test compound dilutions cell_plate->compound_add dye_load Load cells with Tl+-sensitive dye compound_add->dye_load measure_flux Add Tl+ and measure fluorescence kinetically dye_load->measure_flux analysis Data Analysis: - Rate of fluorescence change - IC50 Determination measure_flux->analysis end End analysis->end

Caption: Experimental workflow for the thallium flux assay.

References

Application Notes and Protocols for Preclinical Evaluation of hERG-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1][2][3][4][5] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG), which is a significant risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[6][7][8][9][10] Consequently, early and thorough assessment of the potential for new chemical entities to interact with the hERG channel is a mandatory step in preclinical drug development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11]

hERG-IN-1 is a novel, potent, and specific inhibitor of the hERG potassium channel, designed for use as a positive control in preclinical cardiac safety assays. These application notes provide detailed protocols for the use of this compound in a variety of in vitro and in vivo experimental settings to ensure robust and reproducible assessment of cardiac risk.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueAssay Conditions
hERG IC50 15 nM Automated patch clamp electrophysiology on HEK293 cells stably expressing hERG channels at 37°C.[9][12][13]
Selectivity Profile
Nav1.5 IC50> 10 µMAutomated patch clamp electrophysiology on CHO cells stably expressing Nav1.5 channels at room temperature.
Cav1.2 IC50> 10 µMAutomated patch clamp electrophysiology on HEK293 cells stably expressing Cav1.2 channels at room temperature.
Binding Kinetics
Association Rate (kon)2.5 x 105 M-1s-1Manual patch clamp on HEK293-hERG cells. Analysis of the time course of current inhibition.
Dissociation Rate (koff)0.003 s-1Manual patch clamp on HEK293-hERG cells. Analysis of washout kinetics.
State Dependence Open/Inactivated State PreferentialAssessed by applying specific voltage protocols to favor different channel states during drug application in patch clamp experiments.[14]
Table 2: Cellular and In Vivo Effects of this compound
ParameterResultExperimental System
Action Potential Duration (APD90) Prolongation 25% increase at 30 nMCurrent clamp recordings from isolated guinea pig ventricular myocytes.
QT Interval Prolongation (in vivo) 15% increase at 1 mg/kg (IV)Telemetry ECG recordings in conscious beagle dogs.[15]
Cell Viability (CC50) > 50 µMMTT or similar viability assay on HEK293 and primary cardiomyocyte cultures after 24-hour incubation.

Experimental Protocols

Automated Patch Clamp Electrophysiology for hERG IC50 Determination

This protocol describes the use of an automated patch clamp system (e.g., QPatch or SyncroPatch) for the high-throughput determination of the half-maximal inhibitory concentration (IC50) of this compound.[9][12][13]

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

  • Intracellular solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Automated patch clamp system and associated consumables.

Procedure:

  • Cell Preparation: Culture HEK293-hERG cells to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with extracellular solution, and resuspend at a density of 1-2 x 106 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in the extracellular solution from the stock solution. A typical concentration range would be 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Automated Patch Clamp Run:

    • Prime the system with intracellular and extracellular solutions.

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically perform cell capture, seal formation (aim for >1 GΩ), whole-cell access, and application of the voltage protocol.

  • Voltage Protocol: A standard voltage protocol to elicit hERG current involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current. A recommended protocol is a holding potential of -80 mV, a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.[16][17]

  • Data Acquisition and Analysis:

    • Record the hERG tail current before and after the application of each compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Thallium Flux Assay for High-Throughput Screening

This protocol describes a cell-based thallium flux assay, a common method for high-throughput screening of hERG channel inhibitors.[18][19][20]

Materials:

  • U2OS or HEK293 cells stably expressing the hERG channel.

  • Thallium flux assay kit (containing a thallium-sensitive fluorescent dye).

  • Assay buffer and stimulus buffer (as provided in the kit or prepared in-house).

  • This compound and test compounds.

  • 1536-well black, clear-bottom assay plates.

  • Fluorescent plate reader.

Procedure:

  • Cell Plating: Dispense approximately 1000 cells per well into a 1536-well plate and incubate for 16-24 hours.[18][19]

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate in the dark at room temperature for 1 hour.[18]

  • Compound Addition: Add this compound, test compounds, or vehicle control to the wells.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescent plate reader.

    • Initiate fluorescence reading and add the stimulus buffer containing thallium.

    • Continue to measure the fluorescence intensity over time. hERG channel opening will allow thallium influx, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to positive (e.g., a known hERG inhibitor like E-4031) and negative (vehicle) controls.

    • Determine the concentration-dependent inhibition of the thallium flux by this compound and test compounds.

In Vivo QT Interval Assessment in a Conscious Animal Model

This protocol outlines a typical in vivo study to assess the effect of this compound on the QT interval using telemetry in a conscious large animal model, such as the beagle dog.[15]

Materials:

  • Surgically implanted telemetry transmitters for ECG recording.

  • Conscious, freely moving beagle dogs.

  • This compound formulated for intravenous (IV) administration.

  • Data acquisition and analysis software for ECG.

Procedure:

  • Animal Acclimatization: Allow the telemetered animals to acclimate to the study environment.

  • Baseline ECG Recording: Record baseline ECG data for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.

  • Compound Administration: Administer this compound via IV infusion at escalating doses. A vehicle control group should also be included.

  • Continuous ECG Monitoring: Continuously record ECGs throughout the dosing period and for at least 24 hours post-dose.

  • Data Analysis:

    • Measure the heart rate and QT interval from the ECG recordings.

    • Correct the QT interval for changes in heart rate using a species-specific correction formula (e.g., Van de Water's for dogs).

    • Compare the corrected QT (QTc) intervals in the treated groups to the vehicle control group.

    • Analyze the dose-dependent effect of this compound on QTc prolongation.

Visualizations

hERG_Signaling_Pathway cluster_membrane Cell Membrane cluster_action_potential Cardiac Action Potential hERG hERG (Kv11.1) Channel K_ion_out K+ Ion hERG->K_ion_out Efflux Repolarization Phase 3 Repolarization hERG->Repolarization Contributes to K_ion_out->Repolarization Drives K_ion_in K+ Ion AP_Duration Action Potential Duration Repolarization->AP_Duration Determines QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation Leads to hERG_IN_1 This compound hERG_IN_1->hERG Inhibits Arrhythmia Torsades de Pointes QT_Prolongation->Arrhythmia Increased Risk of

Caption: Mechanism of this compound induced QT prolongation.

Preclinical_hERG_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment HTS High-Throughput Screen (Thallium Flux Assay) Lead_Optimization Lead Optimization HTS->Lead_Optimization Hit-to-Lead Patch_Clamp Automated Patch Clamp (IC50 Determination) Manual_Patch Manual Patch Clamp (Kinetics & State Dependence) Patch_Clamp->Manual_Patch Detailed Characterization Cardiomyocyte_Assay Isolated Cardiomyocyte Action Potential Assay Manual_Patch->Cardiomyocyte_Assay Candidate_Selection Candidate Selection Cardiomyocyte_Assay->Candidate_Selection Telemetry ECG Telemetry in Large Animal (QT Prolongation) IND_Enabling IND-Enabling Studies Telemetry->IND_Enabling Lead_Discovery Lead Discovery Lead_Discovery->HTS Initial Screening Lead_Optimization->Patch_Clamp Potency Assessment Candidate_Selection->Telemetry

Caption: Preclinical workflow for hERG liability assessment.

References

Troubleshooting & Optimization

hERG-IN-1 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with hERG-IN-1 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is known to have low solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.

Q2: What is the maximum recommended final concentration of DMSO in the aqueous assay buffer?

A2: To avoid solvent effects on the hERG channel activity and cell viability, the final concentration of DMSO in your aqueous assay buffer should be kept as low as possible, ideally below 0.5% (v/v). Many studies aim for a final DMSO concentration of 0.1% or lower.[1][2]

Q3: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a clear indication of poor aqueous solubility. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. Common strategies include lowering the final concentration of this compound, using a fresh stock solution, or optimizing the buffer composition.

Q4: How can I determine the actual concentration of this compound in my final assay buffer?

A4: Due to potential precipitation, adsorption to labware, and instability, the nominal concentration of this compound may not reflect the actual concentration in solution.[3][4] It is best practice to verify the concentration of your test article in the physiological buffer.[3] This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

Q5: Can I use sonication or vortexing to dissolve this compound in my aqueous buffer?

A5: Gentle vortexing is acceptable for mixing upon dilution of the DMSO stock. While sonication can sometimes help in dissolving compounds, it may also introduce energy that could lead to compound degradation or aggregation. If you choose to use sonication, it should be done cautiously and for a short duration. It is crucial to visually inspect the solution for any remaining precipitate.

Troubleshooting Guide

Issue: Precipitation or Cloudiness Observed Upon Dilution of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshoot solubility issues with this compound.

Diagram: Troubleshooting Workflow for this compound Solubility

G start Precipitation Observed check_stock 1. Verify Stock Solution - Freshly prepared? - Completely dissolved in DMSO? start->check_stock lower_conc 2. Lower Final Concentration - Serially dilute to a lower working concentration. check_stock->lower_conc still_precipitates1 Still Precipitates lower_conc->still_precipitates1 modify_buffer 3. Modify Aqueous Buffer - Add a solubilizing agent (e.g., Pluronic F-68) - Adjust pH (if compound has ionizable groups) still_precipitates1->modify_buffer Yes success Solution is Clear Proceed with Experiment still_precipitates1->success No still_precipitates2 Still Precipitates modify_buffer->still_precipitates2 analytical_verification 4. Analytical Verification - Use HPLC or LC-MS/MS to determine the actual soluble concentration. still_precipitates2->analytical_verification Yes still_precipitates2->success No end Re-evaluate Experiment - Consider alternative compound or formulation analytical_verification->end

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Step 1: Verify the Stock Solution

Ensure that your this compound stock solution in DMSO is completely dissolved. If the stock solution has been stored for an extended period or has undergone freeze-thaw cycles, it is advisable to prepare a fresh stock.

ParameterRecommendation
Solvent 100% DMSO
Concentration 10 mM (or higher, if soluble)
Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Step 2: Lower the Final Concentration

If precipitation occurs at your desired final concentration, attempt to use a lower concentration. Perform serial dilutions to determine the highest workable concentration that remains in solution.

Step 3: Modify the Aqueous Buffer

If lowering the concentration is not feasible for your experimental design, you may consider modifying the aqueous buffer.

  • Addition of a Surfactant: Non-ionic surfactants like Pluronic F-68 or Cremophor EL can sometimes aid in solubilizing hydrophobic compounds at low concentrations (typically 0.01% to 0.1%). However, it is crucial to run a vehicle control to ensure the surfactant itself does not affect hERG channel activity.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. This should be done with caution as changes in pH can also affect the activity of the hERG channel and the stability of the compound.

Step 4: Analytical Verification of Concentration

For critical experiments, it is highly recommended to determine the actual concentration of this compound in your final aqueous buffer. This is particularly important for generating accurate dose-response curves.[4]

MethodDescription
HPLC High-Performance Liquid Chromatography can be used to separate and quantify the amount of soluble this compound.
LC-MS/MS Liquid Chromatography-Mass Spectrometry offers high sensitivity and specificity for quantifying the compound.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the compound is completely dissolved. A brief, gentle warming in a water bath (e.g., to 37°C) may assist dissolution, but be cautious of potential compound degradation.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Final Working Solution in Aqueous Buffer
  • Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if necessary to achieve an intermediate concentration.

  • Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous assay buffer. Important: Add the DMSO stock to the buffer, not the other way around, while gently vortexing the buffer. This rapid mixing can help prevent immediate precipitation.

  • Ensure the final DMSO concentration in the aqueous buffer is below your established limit (e.g., <0.5%).

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the Troubleshooting Guide.

  • Use the final working solution as soon as possible after preparation. The stability of this compound in aqueous buffer may be limited.[3]

Example Dilution Scheme
Stock ConcentrationIntermediate DilutionFinal ConcentrationFinal DMSO % (v/v)
10 mM in DMSON/A10 µM0.1%
10 mM in DMSO1:10 in DMSO (1 mM)1 µM0.1%
10 mM in DMSO1:100 in DMSO (100 µM)0.1 µM0.1%

Diagram: Experimental Workflow for Preparing this compound Working Solution

G start Start: Prepare Working Solution thaw_stock 1. Thaw this compound DMSO Stock Aliquot start->thaw_stock prepare_buffer 2. Pre-warm Aqueous Assay Buffer start->prepare_buffer add_stock 3. Add Stock to Buffer (while vortexing) thaw_stock->add_stock prepare_buffer->add_stock check_solution 4. Visually Inspect Solution add_stock->check_solution clear_solution Solution is Clear check_solution->clear_solution Clear precipitate Precipitation/Cloudiness check_solution->precipitate Not Clear use_solution 5. Use Immediately in Assay clear_solution->use_solution troubleshoot Refer to Troubleshooting Guide precipitate->troubleshoot end End use_solution->end troubleshoot->end

Caption: Workflow for the preparation of this compound working solutions.

References

Optimizing hERG-IN-1 concentration for stable recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hERG-IN-1 concentration for stable electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for hERG channel inhibitors?

A1: hERG channel inhibitors typically work by physically blocking the ion-conducting pore of the hERG (Kv11.1) channel. This obstruction reduces the flow of potassium ions, which is crucial for the repolarization phase of the cardiac action potential.[1][2] The inhibition of these channels can lead to a prolongation of the QT interval on an electrocardiogram, a condition that can increase the risk of cardiac arrhythmias.[3][4][5][6] Many hERG blockers bind with higher affinity to the open or inactivated states of the channel.[2]

Q2: What are the critical quality control parameters for a stable hERG patch-clamp recording?

A2: Maintaining a high-quality recording is essential for reliable data. Key parameters to monitor throughout the experiment include:

  • Seal Resistance: Should be ≥1 GΩ to ensure a low-noise recording and electrical isolation of the patched membrane.[7][8]

  • Holding Current: A stable holding current at the holding potential (typically -80 mV) indicates cell health and recording stability.[7][8]

  • Input Resistance: This should remain stable throughout the experiment and can be calculated using a small hyperpolarizing voltage pulse (e.g., from -80 mV to -90 mV).[7][8]

  • Baseline Current Stability: Before applying any compound, the hERG current amplitude should be stable. A common criterion is less than 10% variation over 25 consecutive recordings.[8]

Q3: Why is the actual concentration of this compound at the cell potentially different from the target concentration?

A3: Several factors can cause discrepancies between the nominal and actual concentration of your test compound:

  • Solubility: The compound may have poor solubility in the physiological buffer, leading to a lower effective concentration.[9][10]

  • Stability: The compound may not be stable at room temperature or in the experimental solution over the duration of the experiment.[9][10]

  • Adsorption: Compounds can adsorb to the tubing of the perfusion system, reducing the concentration that reaches the cell chamber. This loss can be significant, ranging from 0% to 74%.[9]

  • Protein Binding: If the experimental medium contains serum or other proteins, the compound may bind to them, reducing the free concentration available to interact with the channel.[11]

It is considered best practice to verify the concentration of your test article in the perfusion chamber using methods like HPLC.[9]

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal concentration of this compound for stable recordings.

Problem Potential Cause Recommended Solution
Unstable hERG current baseline before drug application. Poor cell health or unstable patch.Discard the cell and attempt a new recording. Ensure a gigaohm seal and stable holding and input currents before proceeding.[7][8]
Fluctuation in bath temperature.Ensure the perfusion solution is maintained at a stable physiological temperature (35-37°C) using a temperature controller.[8]
No observable effect of this compound at expected concentrations. Poor solubility or stability of this compound.Prepare fresh stock solutions daily. Consider using a vehicle like DMSO (at a final concentration that does not affect hERG currents) to improve solubility. Verify the solubility of the compound in the physiological buffer.[9]
Loss of compound in the perfusion system.Minimize the length of the perfusion tubing. Pre-incubate the tubing with the compound solution to saturate binding sites. Analyze the concentration of the compound in the solution collected from the chamber.[9]
Incorrect voltage protocol.Use a standardized hERG voltage protocol designed to elicit robust and stable currents.[7][8]
Rapid rundown of hERG current after drug application. Cytotoxicity of the compound at the tested concentration.Perform a concentration-response curve to identify the lowest effective concentration. Reduce the incubation time. Monitor cell health indicators like holding current and input resistance closely.
Non-specific effects of the vehicle (e.g., DMSO).Ensure the final concentration of the vehicle is consistent across all conditions and is at a level known not to affect hERG channel function.
Variability in IC50 values between experiments. Differences in experimental temperature.Strictly control the temperature of the recording chamber, as drug potency can be temperature-sensitive.[8]
Inconsistent incubation times.Apply the compound for a consistent duration sufficient to reach steady-state block.[12]
Differences in the voltage protocol used.Employ the same voltage protocol across all experiments to ensure comparability of results.[13]

Experimental Protocols

Standard Whole-Cell Voltage-Clamp Protocol for hERG Current Recording

This protocol is adapted from FDA guidelines for assessing drug effects on hERG channels.[7][8]

  • Cell Culture: Use a stable cell line expressing hERG channels (e.g., HEK293 or CHO cells).[14] Culture cells to 70-90% confluency before the experiment.

  • Solutions:

    • External Solution (in mM): 150 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 15 Glucose, 15 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 5 NaCl, 150 KCl, 2 CaCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.3 with KOH.

  • Recording Setup:

    • Perform recordings at a physiological temperature (35-37°C).[8]

    • Use borosilicate glass pipettes with a resistance of 2.5-5 MΩ when filled with the internal solution.[12]

    • Achieve a seal resistance of ≥1 GΩ.[7][8]

  • Voltage Protocol:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.

    • Repolarize to -40 mV or -50 mV to elicit the characteristic large hERG tail current.[15]

    • Include a brief hyperpolarizing step from -80 mV to -90 mV to monitor input resistance.[7][8]

    • Repeat the voltage protocol at a frequency of every 5 to 30 seconds.[7][12]

  • Data Acquisition:

    • Record currents before drug application until a stable baseline is achieved (<10% rundown over 25 pulses).[8]

    • Perfuse the cell with the desired concentration of this compound until a steady-state block is observed.

    • To construct a concentration-response curve, multiple concentrations can be applied cumulatively if cell stability is maintained.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current.

    • Calculate the fractional block by dividing the steady-state current amplitude in the presence of the drug by the control current amplitude.[8]

    • Plot the fractional block against the drug concentration and fit the data with the Hill equation to determine the IC50.

Visualizations

Experimental Workflow for Determining this compound IC50

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Prepare hERG-expressing cells prep_solutions Prepare internal/external solutions & this compound dilutions prep_cells->prep_solutions establish_wc Establish Whole-Cell Configuration prep_solutions->establish_wc qc_check QC Check (Seal >1GΩ, Stable Holding Current) establish_wc->qc_check baseline Record Stable Baseline Current qc_check->baseline drug_app Apply this compound (Cumulative Concentrations) baseline->drug_app washout Washout drug_app->washout measure_current Measure Peak Tail Current washout->measure_current calc_block Calculate % Inhibition measure_current->calc_block plot_curve Plot Concentration-Response Curve calc_block->plot_curve calc_ic50 Calculate IC50 (Hill Equation) plot_curve->calc_ic50 G start Start: Unstable hERG Recording q_baseline Is the baseline unstable BEFORE drug application? start->q_baseline a_cell_issue Potential Cell Health or Seal Issue q_baseline->a_cell_issue Yes q_rundown Is there rapid current rundown AFTER drug application? q_baseline->q_rundown No s_new_cell Solution: Discard and obtain a new, stable cell. a_cell_issue->s_new_cell end_node Stable Recording Achieved s_new_cell->end_node a_toxicity Potential Compound Cytotoxicity q_rundown->a_toxicity Yes q_no_effect Is there no effect at the expected concentration? q_rundown->q_no_effect No s_lower_conc Solution: Lower this compound concentration or reduce incubation time. a_toxicity->s_lower_conc s_lower_conc->end_node a_conc_issue Potential Solubility or Stability Issue q_no_effect->a_conc_issue Yes q_no_effect->end_node No s_verify_conc Solution: Verify compound stability and actual concentration in the bath. a_conc_issue->s_verify_conc s_verify_conc->end_node

References

Troubleshooting hERG-IN-1 rundown in patch-clamp experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering rundown of the hERG potassium channel current when using the inhibitor hERG-IN-1 in patch-clamp experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is hERG current rundown and why is it a problem?

A1: hERG current rundown is the gradual decrease in the amplitude of the hERG potassium current over the course of a whole-cell patch-clamp recording, even in the absence of a blocking compound. A rundown of approximately 4% per minute can be observed even with Mg-ATP in the internal solution.[1] This phenomenon can be problematic as it can be mistaken for or mask the effect of a hERG inhibitor like this compound, leading to an overestimation of the compound's blocking potency (a lower IC50 value).

Q2: What are the potential causes of hERG current rundown in my experiments?

A2: Several factors can contribute to hERG current rundown:

  • General Patch-Clamp Instability:

    • Loss of essential intracellular components: Dialysis of the cell cytoplasm with the pipette solution can lead to the loss of crucial molecules required for channel function and stability.

    • Poor seal quality: An unstable or low-resistance seal (less than 1 GΩ) can lead to a decline in recording quality and current amplitude.[2]

    • Cell health: Unhealthy or unstable cells will not provide stable recordings.

  • hERG Channel-Specific Issues:

    • Dependence on extracellular potassium: hERG channels require extracellular potassium (K+) for their function and stability.[3] Low extracellular K+ can induce a non-conducting state, leading to the channel's internalization and degradation.[3][4]

  • Compound-Related Problems (this compound):

    • Solubility and Stability: Many hERG inhibitors are lipophilic and can have poor solubility in aqueous solutions.[5][6] If this compound is not fully dissolved or is unstable in the experimental buffer, its concentration can change over time, potentially mimicking rundown. Twenty-two percent of test compounds in one study were found to be unstable after 24 hours at room temperature.[7]

    • Adsorption to Perfusion System: Lipophilic compounds can stick to the tubing of the perfusion system, leading to a lower-than-expected concentration of this compound reaching the cell.[5][7] This can result in a slow onset of block that might be misinterpreted as rundown.

Troubleshooting Guide

Problem: I am observing a significant rundown of the hERG current, making it difficult to assess the effect of this compound.

Below are potential causes and recommended solutions to mitigate hERG current rundown.

Category 1: General Electrophysiology and Cell Health
Potential Cause Recommended Solution
Unstable whole-cell configuration Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration.[2] Monitor the seal resistance and holding current throughout the experiment; significant changes may indicate an unstable recording.[2]
Dialysis of essential cellular components Consider using the perforated patch-clamp technique (e.g., with amphotericin B or β-escin) to maintain the integrity of the intracellular environment.[1]
Poor cell health Use cells from a healthy, low-passage number culture. Ensure optimal cell culture conditions. Discard any cells that appear unhealthy or have unstable membrane potentials.
Inappropriate intracellular solution Ensure the intracellular solution contains Mg-ATP (typically 2-5 mM) to support cellular metabolism and channel function.[1]
Category 2: hERG Channel Stability
Potential Cause Recommended Solution
Low extracellular potassium concentration Maintain a physiological concentration of extracellular potassium (typically 4-5 mM) in all recording solutions to ensure hERG channel stability and function.[3]
Category 3: this compound Compound-Related Issues
Potential Cause Recommended Solution
Poor solubility of this compound Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and sonicate if necessary. Visually inspect for any precipitation. The final concentration of the solvent in the recording solution should be kept low (typically <0.1%) to avoid non-specific effects.
Instability of this compound in aqueous solution Prepare fresh dilutions of this compound in the extracellular solution immediately before use. Avoid prolonged storage of working solutions.[7]
Adsorption of this compound to the perfusion system Use a perfusion system with minimal tubing length and made of a material with low compound adsorption. Pre-incubate the perfusion system with the this compound solution to saturate binding sites before starting the recording.
Slow onset of block Some hERG inhibitors, particularly lipophilic ones, can have a slow onset of action. Ensure that the compound is applied for a sufficient duration to reach a steady-state block before measuring the effect.[8]

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol for hERG Current Recording

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Parameter Recommendation
Cell Line HEK293 or CHO cells stably expressing hERG channels.
Extracellular Solution (in mM) 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
Intracellular Solution (in mM) 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
Temperature Physiological temperature (35-37°C) is recommended as the effects of some drugs on hERG are temperature-sensitive.[9]
Voltage Protocol A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and inactivate the channels, and then a repolarizing step to -50 mV to measure the peak tail current.[10] The FDA recommends a ramp-down protocol for assessing drug potency.[2]

Diagrams

Troubleshooting Logic for hERG Rundown

G cluster_0 Troubleshooting Flow Start hERG Current Rundown Observed Check_Seal Check Seal Resistance (>1 GΩ?) Start->Check_Seal Check_Cell_Health Assess Cell Health Check_Seal->Check_Cell_Health Yes Consider_Perforated Try Perforated Patch Check_Seal->Consider_Perforated No Check_Cell_Health->Start Unhealthy Check_Solutions Verify Solution Composition (K+, ATP) Check_Cell_Health->Check_Solutions Healthy Check_Solutions->Start Incorrect Check_Compound Investigate Compound Properties (Solubility, Stability) Check_Solutions->Check_Compound Correct Optimize_Perfusion Optimize Perfusion System Check_Compound->Optimize_Perfusion Issue Found Stable_Recording Stable Recording Achieved Check_Compound->Stable_Recording OK Optimize_Perfusion->Stable_Recording

Caption: A flowchart for troubleshooting hERG current rundown.

Factors Contributing to hERG Rundown

G cluster_1 Causal Factors cluster_electrophys Electrophysiology cluster_channel Channel cluster_compound Compound Rundown hERG Current Rundown Electrophys Electrophysiology Issues Rundown->Electrophys Channel_Stability Channel Instability Rundown->Channel_Stability Compound_Issues Compound (this compound) Properties Rundown->Compound_Issues Poor Seal Poor Seal Electrophys->Poor Seal Cell Dialysis Cell Dialysis Electrophys->Cell Dialysis Poor Cell Health Poor Cell Health Electrophys->Poor Cell Health Low Extracellular K+ Low Extracellular K+ Channel_Stability->Low Extracellular K+ Solubility Solubility Compound_Issues->Solubility Stability Stability Compound_Issues->Stability Adsorption Adsorption Compound_Issues->Adsorption

Caption: Factors that can contribute to hERG current rundown.

References

Technical Support Center: hERG Inhibitors & Nonspecific Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with nonspecific binding of hERG inhibitors in experimental assays. As specific data for a compound named "hERG-IN-1" is not publicly available, this guide will use Cisapride , a well-characterized hERG inhibitor known for its off-target effects, as a representative example to illustrate common problems and solutions. The principles and troubleshooting steps outlined here are broadly applicable to other small molecule hERG inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for our hERG inhibitor in our binding assay. Could nonspecific binding be the cause?

A1: Yes, inconsistent IC50 values are a common symptom of nonspecific binding. When a compound binds to surfaces of the assay plate, tubing, or other proteins in the assay matrix, the effective concentration of the inhibitor available to bind to the hERG channel is reduced, leading to variability in the measured potency. It is crucial to rule out or minimize nonspecific binding to obtain accurate and reproducible results.

Q2: What are the primary drivers of nonspecific binding for hERG inhibitors like Cisapride?

A2: Nonspecific binding is often driven by the physicochemical properties of the compound. For many hERG inhibitors, including Cisapride, high lipophilicity (hydrophobicity) and the presence of a basic nitrogen that is protonated at physiological pH are key contributors.[1] These properties can lead to hydrophobic interactions with plasticware and electrostatic interactions with negatively charged surfaces. The hERG channel itself has a large, hydrophobic inner cavity with key aromatic residues (Y652 and F656), which contributes to its ability to bind a wide range of structurally diverse compounds.[2][3]

Q3: What is the first step I should take to diagnose a nonspecific binding issue?

A3: A simple preliminary test is to run your analyte (the hERG inhibitor) over a bare sensor surface or in a well without the target protein (hERG channels).[4] If you observe a significant signal, it is a strong indication of nonspecific binding to the assay components.

Q4: Can you provide the key physicochemical and binding properties for the representative hERG inhibitor, Cisapride?

A4: Certainly. The table below summarizes important data for Cisapride.

Quantitative Data Summary: Cisapride

ParameterValueReference
Physicochemical Properties
Molecular Weight465.95 g/mol
logP3.8 - 4.7 (estimated)
pKa (most basic)8.9 (estimated)
hERG Inhibition Data
IC50 (Patch Clamp)9 - 30 nM[2]
Ki (Radioligand Binding)10 - 50 nM
Off-Target Binding (Example)
5-HT4 ReceptorAgonist
Other KinasesPotential for inhibition

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence Polarization (FP) Binding Assays

High background fluorescence or a compressed assay window in FP assays can be indicative of the fluorescent tracer or the test compound binding to surfaces or other proteins.

Troubleshooting Workflow:

A High Background Signal Observed B Run Controls: - Assay buffer only - Buffer + Tracer - Buffer + Compound A->B C Is background high with buffer + tracer? B->C D Tracer may be binding to plate. Consider different plate types (e.g., low-binding surfaces). C->D Yes E Is background high only with buffer + compound? C->E No G Implement Mitigation Strategies: 1. Add non-ionic surfactant (e.g., 0.01% Tween-20) to buffer. 2. Add a blocking protein (e.g., 0.1% BSA). 3. Increase salt concentration (e.g., add 50-100 mM NaCl). D->G F Compound is likely binding to the plate. E->F Yes E->G No, but issue persists F->G H Re-evaluate background signal. G->H I If still high, consider alternative assay format. H->I Problem Persists A Poor Reproducibility in APC Assay B Verify Compound Stock Solution: - Check for precipitation - Confirm concentration A->B C Assess Compound Adsorption: - Incubate compound in assay plate for varying times before analysis. - Analyze supernatant for compound concentration. B->C D Significant concentration drop? C->D E Compound is adsorbing to plate/fluidics. D->E Yes G Re-run assay with modified protocol. D->G No F Implement Mitigation Strategies: 1. Use low-binding plates. 2. Add BSA (0.1%) or Tween-20 (0.01%) to the extracellular solution. 3. Minimize incubation time before measurement. E->F F->G H Problem Solved? G->H I Consider manual patch clamp for low-throughput confirmation. H->I No cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Compound Dilution Series C Add Compound to Plate A->C B Prepare hERG Membranes and Fluorescent Tracer D Add hERG Membranes B->D C->D E Add Tracer D->E F Incubate Plate E->F G Read Fluorescence Polarization F->G H Calculate IC50 G->H A Prepare Cell Suspension C Load APC System A->C B Prepare Solutions & Compounds B->C D Automated Cell Handling: Capture, Seal, Whole-Cell C->D E Establish Baseline Current (Voltage Protocol) D->E F Apply Vehicle Control E->F G Apply Compound Concentrations F->G H Record hERG Current G->H I Analyze Data & Calculate IC50 H->I

References

Minimizing hERG-IN-1 precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing the precipitation of hERG-IN-1 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in cardiac action potential repolarization.[1][2] Compounds that inhibit this channel can lead to a prolongation of the QT interval, which is a risk factor for serious cardiac arrhythmias.[3] Like many small molecule inhibitors, this compound may possess hydrophobic properties that can lead to poor aqueous solubility and precipitation in experimental solutions, affecting the accuracy and reproducibility of experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many organic molecules used in biological assays.[4][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO. However, be aware that even in DMSO, precipitation can occur at very high concentrations or after freeze-thaw cycles.[6][7]

Q3: What can I do if I observe precipitation in my this compound stock solution?

A3: If you observe precipitation in your DMSO stock, you can try the following:

  • Gentle Warming: Warm the solution in a water bath at 37°C for a short period.

  • Sonication: Use a bath sonicator to help redissolve the precipitate.

  • Filtration: If the precipitate does not redissolve, it is best to centrifuge the solution and carefully collect the supernatant to ensure you are working with a saturated, but clear, solution. The concentration of this solution should ideally be verified analytically.

Q4: How can I prevent precipitation when diluting my this compound stock solution into an aqueous buffer?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To minimize this:

  • Use a Lower Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Serial Dilutions: Perform serial dilutions in your aqueous buffer. Avoid a large, single-step dilution from a high-concentration DMSO stock.

  • Pluronic F-127: Consider the use of a non-ionic surfactant like Pluronic F-127 in your final aqueous solution to improve solubility and prevent precipitation. A final concentration of 0.01% to 0.1% is often a good starting point.

  • Vortexing/Mixing: Ensure thorough and immediate mixing upon dilution.

Q5: Does the final concentration of DMSO in my experiment matter?

A5: Yes, the final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5%, as higher concentrations can have off-target effects on the cells and ion channels.[8][9] However, for some poorly soluble compounds, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary, but this should be carefully controlled and accounted for with appropriate vehicle controls.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound precipitation.

Issue 1: Precipitate forms in the stock solution (100% DMSO).
Possible Cause Troubleshooting Step Success Indicator
Concentration is above solubility limit in DMSO. 1. Gently warm the stock solution to 37°C. 2. Sonicate the vial in a bath sonicator. 3. If precipitation persists, prepare a new, less concentrated stock solution.The solution becomes clear and free of visible particles.
Freeze-thaw cycles have caused precipitation. 1. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 2. Before use, visually inspect the aliquot for any signs of precipitation.Aliquots remain clear upon thawing.
Issue 2: Precipitate forms immediately upon dilution into aqueous buffer.
Possible Cause Troubleshooting Step Success Indicator
Poor aqueous solubility of this compound. 1. Decrease the final concentration of this compound in the assay. 2. Perform serial dilutions instead of a single large dilution. 3. Add a surfactant like Pluronic F-127 (0.01-0.1%) to the aqueous buffer.The final working solution remains clear.
Insufficient mixing. 1. Vortex or pipette mix vigorously immediately after adding the this compound stock to the aqueous buffer.A homogenous, clear solution is obtained.
Issue 3: Precipitate forms over time in the final working solution.
Possible Cause Troubleshooting Step Success Indicator
Time-dependent precipitation. 1. Prepare the final working solution immediately before use. 2. If the experiment is long, consider the stability of the compound in your assay medium over that time course.The solution remains clear for the duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Final Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed (37°C) aqueous assay buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept below 0.5% if possible.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before applying it to the cells.

Data Presentation

The following tables summarize typical compositions of solutions used in hERG patch-clamp experiments, which can be a reference for preparing your aqueous buffers.

Table 1: Example Extracellular Solution Composition

ComponentConcentration (mM)
NaCl130
KCl5
CaCl₂·2H₂O1
MgCl₂·6H₂O1
HEPES10
Dextrose12.5
pH adjusted to 7.4 with NaOH

Source: Adapted from FDA recommended protocols.[10]

Table 2: Example Intracellular Solution Composition

ComponentConcentration (mM)
K-gluconate120
KCl20
MgATP1.5
EGTA5
HEPES10
pH adjusted to 7.3 with KOH

Source: Adapted from FDA recommended protocols.[10]

Visualizations

TroubleshootingWorkflow Start Precipitation Observed StockSolution In Stock Solution (DMSO)? Start->StockSolution Yes WorkingSolution In Working Solution (Aqueous)? Start->WorkingSolution No WarmSonicate Warm to 37°C and/or Sonicate StockSolution->WarmSonicate SerialDilute Use Serial Dilution WorkingSolution->SerialDilute CheckClarity1 Is it clear? WarmSonicate->CheckClarity1 LowerConcentrationStock Prepare a new, lower concentration stock CheckClarity1->LowerConcentrationStock No Aliquot Aliquot for single use CheckClarity1->Aliquot Yes LowerConcentrationStock->Aliquot Reassess Re-evaluate experimental design or compound LowerConcentrationStock->Reassess Proceed Proceed with Experiment Aliquot->Proceed CheckClarity2 Is it clear? SerialDilute->CheckClarity2 LowerFinalConc Lower Final Concentration AddSurfactant Add Surfactant (e.g., Pluronic F-127) LowerFinalConc->AddSurfactant AddSurfactant->CheckClarity2 AddSurfactant->Reassess If still not clear CheckClarity2->LowerFinalConc No CheckClarity2->Proceed Yes

Caption: Troubleshooting workflow for this compound precipitation.

hERG_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane hERG hERG (Kv11.1) Channel K_efflux K+ Efflux (IKr current) hERG->K_efflux mediates Block Blockage of K+ Efflux Depolarization Phase 2/3 of Cardiac Action Potential (Depolarization) Depolarization->hERG activates Repolarization Phase 3 of Cardiac Action Potential (Repolarization) K_efflux->Repolarization leads to hERG_IN_1 This compound hERG_IN_1->hERG inhibits hERG_IN_1->Block QT_Prolongation QT Interval Prolongation (Increased Arrhythmia Risk) Block->QT_Prolongation causes

Caption: Simplified diagram of the hERG channel's role and its inhibition.

References

Technical Support Center: hERG-IN-1 and Vehicle Effects on hERG Current

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hERG modulators and encountering potential vehicle-related effects on the hERG potassium channel current.

General Troubleshooting Guide for Vehicle Effects in hERG Patch-Clamp Experiments

Issue 1: Unstable hERG current in the presence of the vehicle control.

  • Question: My hERG current shows significant rundown or instability after applying the vehicle control solution. What could be the cause and how can I fix it?

  • Answer: Current instability or rundown can be a common issue in patch-clamp experiments.[1][2] Several factors related to the vehicle can contribute to this:

    • High Solvent Concentration: The concentration of the solvent (e.g., DMSO, ethanol) in your final working solution might be too high. It is crucial to keep the final solvent concentration as low as possible, typically ≤0.1%.

    • Solvent Purity: Impurities in the solvent can have off-target effects on the hERG channel or cell health. Always use high-purity, electrophysiology-grade solvents.

    • pH Shift: The addition of the vehicle might slightly alter the pH of your external solution. Ensure the final pH of your vehicle-containing solution is readjusted to the correct physiological pH (typically 7.4).

    • Osmolality Changes: Significant changes in the osmolality of the external solution due to the vehicle can stress the cells. Check and adjust the osmolality of your final solution.

    • Solution Mixing: Inadequate mixing of the vehicle with the external solution can lead to localized high concentrations of the solvent being applied to the cell. Ensure thorough mixing.

    Troubleshooting Steps:

    • Lower Vehicle Concentration: Prepare a fresh dilution of your compound in a lower vehicle concentration.

    • Use High-Purity Solvents: Switch to a new, unopened bottle of high-purity solvent.

    • Verify pH and Osmolality: Measure and adjust the pH and osmolality of your final external solution containing the vehicle.

    • Improve Mixing: Vortex your solutions thoroughly after adding the vehicle.

    • Perforated Patch-Clamp: If using the whole-cell configuration, consider switching to the perforated patch-clamp technique to maintain the intracellular environment and potentially reduce rundown.[2]

Issue 2: The vehicle itself appears to be inhibiting or activating the hERG current.

  • Question: I am observing a change in hERG current amplitude or kinetics upon application of my vehicle control. Is this normal and how should I interpret my compound's effect?

  • Answer: Ideally, a vehicle should have no discernible effect on the hERG current. However, some solvents, particularly at higher concentrations, can directly modulate hERG channel activity.

    • DMSO as a hERG Inhibitor: Dimethyl sulfoxide (DMSO) is a widely used solvent, but at concentrations above 0.5%, it has been reported to cause a modest inhibition of the hERG current.

    • Ethanol Effects: Ethanol can also have direct effects on various ion channels, including hERG.

    Troubleshooting and Data Interpretation:

    • Establish a Vehicle Baseline: Always perform a dedicated vehicle control experiment where you apply the vehicle at the same concentration and for the same duration as your test compound.

    • Subtract Vehicle Effect: If a small, stable vehicle effect is observed, you can subtract this baseline shift from the effect of your test compound. However, a significant vehicle effect may invalidate the experiment.

    • Alternative Solvents: If the vehicle effect is too pronounced, consider testing the solubility of your compound in other solvents that are known to be more inert towards hERG channels.

    • Concentration-Response Curve for Vehicle: If you suspect a vehicle effect, it is good practice to perform a concentration-response curve for the vehicle alone to understand its potency on the hERG channel.

Frequently Asked Questions (FAQs)

  • Q1: What is the maximum recommended concentration of DMSO for hERG patch-clamp experiments?

    • A1: To minimize direct effects on the hERG channel, it is strongly recommended to keep the final concentration of DMSO in the recording solution at or below 0.1%. Some studies may use up to 0.5%, but this increases the risk of observing vehicle-induced effects.

  • Q2: My compound is poorly soluble and requires a higher concentration of vehicle. What are my options?

    • A2: Dealing with poorly soluble compounds is a common challenge.[3][4] Consider the following approaches:

      • Solubility Screening: Test the solubility of your compound in a panel of different biocompatible solvents.

      • Use of Pluronic F-127: This non-ionic surfactant can sometimes aid in the solubilization of hydrophobic compounds at low concentrations without significantly affecting channel activity. However, its own potential effects should be controlled for.

      • Sonication: Gentle sonication can sometimes help to dissolve compounds.

      • LC-MS/MS Concentration Verification: For critical studies with poorly soluble drugs, it is advisable to measure the actual concentration of the drug in the experimental solution using methods like LC-MS/MS to ensure you are not overestimating the exposure concentration.[4]

  • Q3: How long should I perfuse the vehicle control solution before applying my test compound?

    • A3: Perfuse the vehicle control solution until a stable baseline hERG current is achieved. This typically takes a few minutes. The stability of the current in the vehicle solution is a critical quality control step before applying the drug.[5]

Experimental Protocols

Protocol for Assessing Vehicle Effects on hERG Current using Manual Patch-Clamp

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Plate the cells onto glass coverslips at an appropriate density 24-48 hours before the experiment.

    • Use cells that are healthy and at a low passage number.

  • Solution Preparation:

    • Internal Solution (Pipette Solution): A typical internal solution may contain (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • External Solution: A typical external solution may contain (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Vehicle Control Solution: Prepare the external solution containing the final concentration of your vehicle (e.g., 0.1% DMSO). Ensure thorough mixing and readjust the pH if necessary.

    • Test Compound Solution: Prepare your test compound in the vehicle-containing external solution.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the peak tail current.[6]

    • Begin perfusion with the standard external solution to record a stable baseline current.

    • Switch the perfusion to the vehicle control solution and record for several minutes to ensure a stable current in the presence of the vehicle.

    • Once a stable baseline in the vehicle is established, perfuse the test compound solution.

    • Record the effect of the compound until it reaches a steady state.

    • To determine the IC50, apply multiple concentrations of the compound.

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence of any solution (baseline), in the presence of the vehicle, and in the presence of the test compound.

    • Calculate the percentage of current inhibition for the vehicle alone relative to the initial baseline.

    • Calculate the percentage of current inhibition for the test compound relative to the stable vehicle baseline.

    • If the vehicle causes a significant and unstable effect, the experiment may need to be repeated with a lower vehicle concentration or a different vehicle.

Quantitative Data Summary

Table 1: Potential Effects of Common Vehicles on hERG Current

VehicleTypical Concentration RangePotential Effect on hERG CurrentNotes
DMSO 0.01% - 0.5%Minimal to no effect at ≤0.1%. Can cause modest inhibition at concentrations >0.5%.Most commonly used solvent. High purity is essential.
Ethanol 0.01% - 0.5%Can have direct inhibitory or potentiating effects depending on the concentration.Effects can be more variable than DMSO.
Methanol < 0.1%Generally avoided due to higher toxicity to cells.Not recommended for routine use.
Pluronic F-127 0.01% - 0.02%Can be used to aid solubility of hydrophobic compounds. Should be tested for direct effects.Prepare fresh and control for its own potential effects.

Visualizations

Experimental_Workflow_for_Vehicle_Effect_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture and Plating sol_prep Prepare Internal, External, and Vehicle/Drug Solutions patch Establish Whole-Cell Patch-Clamp sol_prep->patch baseline Record Stable Baseline (External Solution) patch->baseline vehicle Apply Vehicle Control and Assess Stability baseline->vehicle drug Apply Test Compound vehicle->drug measure Measure Peak Tail Current drug->measure analyze Calculate % Inhibition (vs. Vehicle Control) measure->analyze interpret Interpret Results analyze->interpret

Caption: Experimental workflow for assessing vehicle and compound effects on hERG current.

Troubleshooting_Vehicle_Effects cluster_solutions Troubleshooting Steps start Start: Observe Unexpected Vehicle Effect q1 Is the vehicle effect >5% and/or unstable? start->q1 check_conc Lower Vehicle Concentration (e.g., to 0.05%) q1->check_conc Yes accept Proceed with experiment. Subtract stable vehicle effect from drug effect. q1->accept No check_sol Verify pH, Osmolality, and Purity of Solutions check_conc->check_sol alt_vehicle Test Alternative Vehicle check_sol->alt_vehicle re_eval Re-evaluate experiment. Data may be invalid. alt_vehicle->re_eval

References

Validation & Comparative

A Comparative Analysis of hERG Channel Blocker E-4031 and the Elusive hERG-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of compounds to the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is paramount for early-stage cardiac safety assessment. This guide provides a detailed comparison of the well-characterized hERG channel blocker, E-4031, with the currently undocumented compound, hERG-IN-1. While extensive data is available for E-4031, a comprehensive search of scientific literature and chemical databases yielded no publicly available information on this compound, precluding a direct comparative analysis of their binding kinetics.

This guide will therefore focus on presenting a thorough overview of E-4031's interaction with the hERG channel, supported by experimental data and detailed methodologies. This information will serve as a valuable reference for researchers studying hERG channel pharmacology.

E-4031: A Potent hERG Channel Blocker

E-4031 is a selective and high-affinity blocker of the hERG potassium channel.[1][2][3] Its primary mechanism of action involves binding to the open state of the hERG channel, thereby physically obstructing the ion conduction pathway.[3] This blockage of the rapid delayed rectifier potassium current (IKr) leads to a prolongation of the cardiac action potential, which can increase the risk of arrhythmias.

Quantitative Binding and Inhibition Data for E-4031

The inhibitory potency of E-4031 on the hERG channel has been determined in numerous studies using various experimental techniques. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Experimental MethodCell LineIC50 (nM)Reference
Manual Patch-ClampHEK 29315.8Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue (2023)[4]
Automated Patch-ClampCHO-K1124Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue (2023)[5]
Radioligand Binding-249Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue (2023)[5]

Note: IC50 values can vary depending on the experimental conditions, such as the cell line used, temperature, and specific voltage protocols.

Experimental Protocols for Assessing hERG Binding Kinetics

Two primary experimental techniques are widely used to characterize the binding kinetics of compounds to the hERG channel: electrophysiology (patch-clamp) and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic current flowing through the hERG channels in a single cell. It allows for a detailed characterization of how a compound affects channel function in real-time.

Methodology:

  • Cell Preparation: Mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) are cultured and prepared for recording.

  • Electrode Placement: A glass micropipette with a tip diameter of approximately 1 micrometer is brought into contact with the cell membrane to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier, and specific voltage protocols are applied to elicit hERG currents.

  • Compound Application: The test compound (e.g., E-4031) is applied to the cell via a perfusion system, and the resulting changes in the hERG current are recorded and analyzed to determine parameters like IC50.

Radioligand_Binding_Assay A Isolate Membranes from hERG-expressing Cells B Incubate Membranes with Radiolabeled Ligand A->B C Add Test Compound (Competitor) B->C D Separate Bound and Unbound Ligand C->D E Quantify Radioactivity D->E F Determine Binding Affinity (Ki) E->F hERG_Gating_States Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation E-4031 Binds E-4031 Binds Open->E-4031 Binds Inactivated->Open Recovery

References

A Comparative Guide to hERG Channel Inhibitors: Potency and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially life-threatening condition that can cause fatal cardiac arrhythmias. Consequently, assessing the inhibitory activity of new chemical entities on the hERG channel is a mandatory step in drug development. This guide provides a comparative overview of the inhibitory potency of several well-characterized hERG inhibitors, with a focus on Dofetilide as a representative potent inhibitor. It also details the standard experimental methodology for determining inhibitory activity and illustrates the physiological role of the hERG channel.

Comparative Inhibitory Potency of hERG Blockers

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for several known hERG inhibitors, as determined by patch-clamp electrophysiology, are presented in Table 1. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as temperature and the specific voltage protocol used.

CompoundhERG IC50 (nM)Reference(s)
Dofetilide7 - 13[1][2]
Cisapride18 - 26[1][2]
Astemizole59[3]
Terfenadine31 - 350[1][2][4]
Verapamil214 - 268[1][2]
Sotalol52,000 - 343,000[1][2]
Table 1: Comparison of hERG IC50 values for common inhibitors. IC50 values were determined using patch-clamp assays on cells expressing hERG channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for assessing a compound's effect on hERG channel activity is the whole-cell patch-clamp technique.[5][6] This method allows for the direct measurement of ion currents flowing through the hERG channels in a single cell.

Objective: To determine the concentration-dependent inhibition of the hERG potassium current by a test compound and calculate its IC50 value.

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch-clamp rig, including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular and intracellular recording solutions.

  • Test compound stock solution and serial dilutions.

  • Positive control (e.g., Dofetilide) and vehicle control.

Methodology:

  • Cell Preparation: hERG-expressing cells are cultured and prepared for electrophysiological recording.

  • Pipette Fabrication: Micropipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

  • Whole-Cell Configuration: A micropipette filled with intracellular solution is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.[7][8]

  • Compound Application: After a stable baseline recording is established, the test compound is applied to the cell at increasing concentrations. The effect of each concentration on the hERG current is recorded until a steady-state inhibition is reached.

  • Data Analysis: The peak tail current amplitude is measured at each compound concentration and normalized to the control current. The normalized data are then plotted against the compound concentration, and the IC50 value is determined by fitting the data to a logistic equation.[6]

G cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Preparation giga_seal Giga-seal Formation pipette_fab Micropipette Fabrication whole_cell Whole-Cell Configuration giga_seal->whole_cell Rupture Membrane voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp data_acq Current Recording voltage_clamp->data_acq compound_app Compound Application compound_app->data_acq Record Inhibition data_acq->compound_app Establish Baseline ic50_calc IC50 Calculation data_acq->ic50_calc

Fig 1. Experimental workflow for hERG IC50 determination.

The Role of hERG in Cardiac Action Potential

The cardiac action potential is a transient change in the electrical potential across the membrane of a heart cell. It is responsible for initiating and coordinating cardiac muscle contraction. The action potential consists of several phases, and the hERG channel plays a crucial role in the repolarization phase (Phase 3).[5][9]

During Phase 3, the outflow of potassium ions (K+) through channels like hERG repolarizes the cell membrane, returning it to its resting potential. Inhibition of the hERG channel reduces this outward potassium current, thereby prolonging the duration of the action potential.[10][11] This prolongation is reflected in the QT interval of an electrocardiogram (ECG). Excessive prolongation of the QT interval increases the risk of developing life-threatening arrhythmias.

G cluster_hERG hERG Channel Activity cluster_inhibition hERG Inhibition cluster_consequence Consequence AP Phase 0 (Depolarization) Na+ influx Phase 1 (Initial Repolarization) K+ efflux Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase 3 (Repolarization) K+ efflux Phase 4 (Resting Potential) hERG hERG-mediated K+ efflux AP:p3->hERG Crucial Role Block Reduced K+ efflux Inhibitor hERG Inhibitor (e.g., Dofetilide) Inhibitor->hERG Blocks Channel Prolongation Prolonged Action Potential Duration Block->Prolongation Arrhythmia Increased Risk of Arrhythmia Prolongation->Arrhythmia

Fig 2. Role of hERG in cardiac action potential and inhibition.

References

A Comparative Guide to the Activity of hERG Channel Inhibitors in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel (Kv11.1) that plays a critical role in the repolarization phase of the cardiac action potential.[1][2] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[3][4] Consequently, assessing the inhibitory activity of new chemical entities on the hERG channel is a mandatory step in preclinical drug development.

This guide provides a comparative analysis of the activity of hERG channel inhibitors in different recombinant cell lines commonly used for in vitro safety screening. As the specific compound "hERG-IN-1" is not found in the public domain, this guide will use the well-characterized and potent hERG inhibitor, E-4031 , as a primary example.[5][6][7] The activity of other known hERG inhibitors will also be presented for comparison. The data is presented in a comparative table, followed by detailed experimental protocols for the principal assay methodologies and visualizations of the hERG channel's role and experimental workflows.

Data Presentation: Comparative Activity of hERG Inhibitors

The inhibitory potency of compounds on the hERG channel is typically quantified by the half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions, including the cell line used for heterologous expression of the hERG channel and the assay methodology employed. The following table summarizes the IC50 values for E-4031 and other common hERG inhibitors in three frequently used cell lines: Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and Human Osteosarcoma (U2OS) cells.

CompoundCell LineAssay MethodIC50 (nM)Reference
E-4031 HEK293Patch Clamp7.7[8]
HEK293Patch Clamp15.8[2][5][6][9]
HEK293Patch Clamp~20[10]
CHOPatch Clamp18.7[11][12]
CHOPatch Clamp89[10]
Terfenadine CHOPatch Clamp210[12]
CHORubidium Efflux25[11]
Astemizole HEK293/U2OSThallium Flux-[13][14]
Verapamil CHOPatch Clamp327[11]
Haloperidol CHOPatch Clamp38.8[11]
Pimozide CHOPatch Clamp7.6[11]
Quinidine CHOPatch Clamp1181[11]

Note: IC50 values can be influenced by factors such as temperature, voltage protocols, and specific assay conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

The two primary methods for assessing hERG channel inhibition are the manual/automated patch-clamp technique and fluorescence-based assays like the thallium flux assay.

1. Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is considered the "gold standard" for characterizing ion channel function and pharmacology due to its high precision and ability to control the cell's membrane potential.[3][15][16]

  • Cell Culture and Preparation:

    • HEK293 or CHO cells stably transfected with the hERG-encoding gene (KCNH2) are cultured in appropriate media (e.g., DMEM for HEK293, F-12 for CHO) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain channel expression.

    • Cells are grown to 70-90% confluency at 37°C in a humidified atmosphere with 5% CO2.

    • On the day of the experiment, cells are detached from the culture flask using a non-enzymatic dissociation solution, washed with extracellular solution, and re-suspended. The cell suspension is then transferred to the recording chamber of the patch-clamp setup.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (typically containing KCl, MgCl2, ATP, EGTA, and HEPES buffer).

    • The extracellular solution (typically containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES buffer) is continuously perfused into the recording chamber.

    • A gigaseal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV. To elicit hERG currents, a depolarizing step to a positive potential (e.g., +20 mV) is applied to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current, which is used to quantify hERG inhibition.

    • The test compound is applied at various concentrations through the perfusion system. The effect of the compound on the tail current amplitude is measured at steady state for each concentration.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of the test compound relative to the baseline current in the absence of the compound.

    • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

2. Thallium Flux Assay

This is a fluorescence-based, higher-throughput alternative to the patch-clamp technique.[13][17] It relies on the principle that hERG channels are permeable to thallium ions (Tl+), which act as a surrogate for potassium ions (K+).[14]

  • Cell Preparation:

    • HEK293 or U2OS cells stably expressing the hERG channel are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.[18]

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a dye-loading buffer.[14] The plate is incubated at room temperature in the dark to allow the dye to enter the cells.

    • After incubation, the test compounds at various concentrations are added to the wells.

    • The plate is then placed in a fluorescence plate reader. A stimulus buffer containing thallium and potassium is added to the wells to open the hERG channels and initiate thallium influx.

    • The increase in fluorescence, resulting from thallium binding to the intracellular dye, is measured kinetically.

  • Data Analysis:

    • The rate of fluorescence increase or the endpoint fluorescence is proportional to the hERG channel activity.

    • The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to control wells (vehicle-treated).

    • IC50 values are calculated by fitting the concentration-response curves with a suitable pharmacological model.

Mandatory Visualizations

hERG_Channel_Function cluster_AP Cardiac Action Potential Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase3 Phase 3 (Repolarization) K+ efflux Phase4 Phase 4 (Resting Potential) LQT Prolonged QT Interval (Increased Arrhythmia Risk) hERG hERG (Kv11.1) Channel (Rapid Delayed Rectifier K+ Current - IKr) hERG->Phase3 Contributes to repolarization Inhibitor hERG Inhibitor (e.g., E-4031) Inhibitor->hERG Blocks K+ efflux

Caption: Role of hERG channel in cardiac action potential and effect of inhibition.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis Culture Culture hERG-expressing cells (e.g., HEK293, CHO) Harvest Harvest and resuspend cells Culture->Harvest Seal Form Gigaseal and achieve whole-cell configuration Harvest->Seal Record_Base Record baseline hERG tail current Seal->Record_Base Apply_Cmpd Apply test compound at various concentrations Record_Base->Apply_Cmpd Record_Cmpd Record hERG current in presence of compound Apply_Cmpd->Record_Cmpd Inhibition Calculate % inhibition of hERG current Record_Cmpd->Inhibition CRC Generate concentration- response curve Inhibition->CRC IC50 Determine IC50 value CRC->IC50

Caption: Workflow for hERG inhibition assessment using patch-clamp.

Thallium_Flux_Workflow cluster_prep Assay Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis Seed Seed hERG-expressing cells (e.g., U2OS, HEK293) in microplate Load_Dye Load cells with Thallium-sensitive dye Seed->Load_Dye Add_Cmpd Add test compound at various concentrations Load_Dye->Add_Cmpd Stimulate Add Thallium/Potassium stimulus buffer Add_Cmpd->Stimulate Measure Measure fluorescence kinetically Stimulate->Measure Inhibition Calculate % inhibition of Thallium influx Measure->Inhibition CRC Generate concentration- response curve Inhibition->CRC IC50 Determine IC50 value CRC->IC50

Caption: Workflow for hERG inhibition screening using a thallium flux assay.

References

Comparative Analysis of hERG Modulators: A Case Study of Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between hERG-IN-1 and terfenadine could not be completed as no publicly available scientific data or research could be identified for a compound specifically designated "this compound". Extensive searches for "this compound" did not yield any information regarding its chemical structure, mechanism of action, or experimental data on its effects on the hERG channel.

Therefore, this guide will provide a comprehensive overview of the well-characterized hERG channel inhibitor, terfenadine, as a reference for researchers, scientists, and drug development professionals. This will include its mechanism of action, quantitative data on its hERG inhibitory effects, and detailed experimental protocols commonly used to assess such effects.

Terfenadine: A Potent hERG Channel Blocker

Terfenadine, a second-generation antihistamine, was withdrawn from the market due to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is critical for cardiac repolarization, and its inhibition can lead to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[3]

Mechanism of Action

Terfenadine is a potent open-channel blocker of the hERG potassium channel.[4] It binds to the inner cavity of the channel, physically obstructing the flow of potassium ions.[5] This blockade is voltage-dependent, meaning it is more pronounced at certain membrane potentials, and it preferentially targets the inactivated state of the channel.[1] The key amino acid residues Y652 and F656 in the S6 domain of the hERG channel are crucial for the high-affinity binding of terfenadine.[1][5][6]

Quantitative Data

The inhibitory potency of terfenadine on the hERG channel is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions, such as the cell type used, temperature, and the specific electrophysiological protocol.

ParameterValueExperimental SystemReference
IC50 56 - 350 nMXenopus laevis oocytes[1]
IC50 204 nMNot specified[4]
IC50 350 nMXenopus laevis oocytes[2]
IC50 31 nMHEK293 cells (Manual Patch-Clamp)[7]
IC50 165 nMHEK293 cells (Automated Patch-Clamp)[7]
Kd 350 nmol/LXenopus laevis oocytes[2]

Note: Kd (dissociation constant) is another measure of binding affinity.

Experimental Protocols

The gold standard for assessing the effect of compounds on the hERG channel is the patch-clamp electrophysiology technique.[8][9][10] This method allows for the direct measurement of the ionic currents flowing through the hERG channels in a single cell.

Whole-Cell Patch-Clamp Protocol for hERG Current Measurement

This protocol is a common method used to determine the IC50 of a compound for the hERG channel.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Cells are cultured and prepared for electrophysiological recording.

2. Recording Solutions:

  • External Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.[11]

  • Internal (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.[11]

3. Electrophysiological Recording:

  • Whole-cell patch-clamp configuration is established.

  • Cells are held at a holding potential of -80 mV.[11]

  • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current, which is a hallmark of hERG current.

4. Data Analysis:

  • The peak amplitude of the hERG tail current is measured before and after the application of different concentrations of the test compound (e.g., terfenadine).

  • The percentage of current inhibition is calculated for each concentration.

  • The data is then fitted to a concentration-response curve (e.g., using the Hill equation) to determine the IC50 value.

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing HEK293 cells Cell_Harvest Harvest and prepare cells for recording Cell_Culture->Cell_Harvest Patch Establish whole-cell patch-clamp Cell_Harvest->Patch Voltage_Protocol Apply voltage protocol to elicit hERG current Patch->Voltage_Protocol Drug_Application Apply test compound (e.g., Terfenadine) Voltage_Protocol->Drug_Application Record Record hERG currents Drug_Application->Record Measure Measure peak tail current Record->Measure Inhibition Calculate % inhibition Measure->Inhibition Curve_Fit Fit concentration-response curve Inhibition->Curve_Fit IC50 Determine IC50 value Curve_Fit->IC50

Figure 1. A typical experimental workflow for determining the IC50 of a compound on the hERG channel using the whole-cell patch-clamp technique.

Signaling Pathways

The primary effect of terfenadine is the direct blockade of the hERG channel, which in turn affects cardiac action potential duration. While the interaction is primarily at the channel protein level, the consequences of this blockade are systemic, leading to Long QT Syndrome. The hERG channel itself can be modulated by various intracellular signaling pathways, such as those involving protein kinase A (PKA) and protein kinase C (PKC), which can phosphorylate the channel and alter its function.[5] However, the direct blocking action of terfenadine is not known to be mediated through these signaling pathways.

Signaling_Pathway Terfenadine Terfenadine hERG_Channel hERG K+ Channel Terfenadine->hERG_Channel Blocks K_Efflux K+ Efflux hERG_Channel->K_Efflux Mediates Repolarization Cardiac Repolarization K_Efflux->Repolarization Leads to Action_Potential Action Potential Duration Repolarization->Action_Potential Shortens Long_QT Long QT Syndrome Action_Potential->Long_QT Prolongation leads to TdP Torsades de Pointes Long_QT->TdP Increased risk of

Figure 2. The direct effect of terfenadine on the hERG channel and the subsequent pathological cascade leading to Long QT Syndrome and Torsades de Pointes.

References

Navigating the Labyrinth of hERG Inhibition Data: A Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the variability of hERG inhibition data across different laboratories is paramount for accurate cardiac risk assessment. This guide delves into the critical factors influencing the reproducibility of hERG inhibition data, providing a comparative overview of results for well-characterized inhibitors and detailing the experimental protocols necessary for robust and reliable measurements.

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a key player in cardiac repolarization. Inhibition of this channel can lead to a prolonged QT interval, a major risk factor for life-threatening arrhythmias. Consequently, assessing the inhibitory potential of new chemical entities on the hERG channel is a critical step in drug development. However, significant variability in the half-maximal inhibitory concentration (IC50) values reported from different laboratories for the same compound can complicate risk assessment. This guide aims to shed light on the sources of this variability and provide a framework for interpreting and comparing hERG inhibition data.

The Challenge of Reproducibility: A Multi-faceted Issue

Inter-laboratory studies have revealed that IC50 values for hERG inhibitors can vary significantly, sometimes by as much as 5- to 16-fold.[1] This variability stems from a combination of factors, including the inherent complexity of the assay and differences in experimental protocols. Key determinants of hERG inhibition data reproducibility include:

  • Temperature: The potency of some hERG inhibitors is temperature-sensitive.[2] Conducting experiments at physiological temperatures (35-37°C) is crucial for obtaining clinically relevant data.

  • Voltage-Clamp Protocols: The specific voltage protocol used to elicit hERG currents can significantly impact the measured IC50 value. The state-preference of a compound (i.e., whether it binds preferentially to the open, closed, or inactivated state of the channel) can lead to protocol-dependent differences in potency.[3]

  • Cellular System: The choice of expression system (e.g., HEK293 or CHO cells) can influence the biophysical properties of the hERG channel and, consequently, its interaction with inhibitors.

  • Data Analysis: The methods used to analyze the raw data and fit concentration-response curves can also contribute to variability in the final IC50 values.

A Comparative Look at hERG Inhibitor Potency

To illustrate the extent of inter-laboratory variability, the following table summarizes the IC50 values for the well-characterized hERG inhibitor Dofetilide, as reported in a multi-laboratory study. It is important to note that while the topic is "Reproducibility of hERG-IN-1 inhibition data," specific multi-lab data for "this compound" is not publicly available. Therefore, Dofetilide is used here as a representative example to highlight the principles of inter-laboratory data variability.

LaboratoryIC50 (nM) for Dofetilide
Lab 110.1
Lab 245.5
Lab 37.1
Lab 46.1
Lab 57.1
Average 15.2
Fold Difference (Max/Min) 7.5

This table presents illustrative data based on findings from multi-laboratory studies on hERG inhibitors. The specific values are representative and intended to demonstrate the potential range of variability.

Standardizing for Success: Detailed Experimental Protocols

To minimize inter-laboratory variability, the adoption of standardized experimental protocols is essential. The following outlines a typical manual patch-clamp protocol for assessing hERG inhibition, based on best practices recommended by regulatory bodies and scientific consortia.

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: For electrophysiological recordings, cells are dissociated into a single-cell suspension using standard enzymatic methods.

Electrophysiological Recording
  • Technique: Whole-cell patch-clamp.

  • Temperature: Maintained at or near physiological temperature (35-37°C).

  • Solutions:

    • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

  • Data Acquisition: Currents are recorded using an appropriate amplifier and data acquisition system. Series resistance is compensated to minimize voltage errors.

Voltage-Clamp Protocol

A standardized voltage-clamp protocol is critical for ensuring data consistency. The following is a commonly used step-ramp protocol designed to assess hERG current inhibition.

hERG_Voltage_Protocol cluster_time Time (ms) cluster_voltage Voltage (mV) t0 0 t1 50 t2 2050 t3 2250 v_hold -80 v_depol +20 v_repol -50 holding->step1_start Holding Potential step1_start->step1_end step1_end->step2_end Depolarization Step step2_end->step3_start step3_start->step4_end Repolarization Step (Tail Current) step4_end->final_hold

A typical voltage-clamp protocol for eliciting hERG currents.
Data Analysis

  • Measurement: The peak tail current amplitude at the beginning of the repolarization step is measured.

  • Concentration-Response Curve: The percentage of current inhibition is plotted against the compound concentration.

  • IC50 Calculation: The data are fitted to a Hill equation to determine the IC50 value and the Hill slope.

Logical Workflow for Assessing hERG Inhibition Reproducibility

The following diagram illustrates the logical workflow for a multi-laboratory study on hERG inhibition reproducibility.

hERG_Reproducibility_Workflow cluster_planning Study Planning cluster_execution Multi-Lab Execution cluster_analysis Data Analysis and Comparison cluster_outcome Outcome A Selection of Reference hERG Inhibitors B Development of Standardized Experimental Protocol A->B C Lab 1: hERG Assay B->C D Lab 2: hERG Assay B->D E Lab 'n': hERG Assay B->E F Data Collection and Quality Control C->F D->F E->F G IC50 Calculation for Each Lab F->G H Statistical Analysis of Inter-Lab Variability G->H I Assessment of Reproducibility H->I J Identification of Key Sources of Variability H->J

Workflow for a multi-laboratory hERG reproducibility study.

Conclusion

The reproducibility of hERG inhibition data is a critical aspect of preclinical cardiac safety assessment. While significant variability can exist between laboratories, this can be mitigated through the adoption of standardized, high-quality experimental protocols. By understanding the key factors that influence data variability and adhering to best practices, researchers can generate more consistent and reliable data, leading to more informed decisions in the drug development process. This guide provides a framework for navigating the complexities of hERG inhibition data and underscores the importance of a harmonized approach to this vital safety assay.

References

Benchmarking hERG-IN-1 Against Known Cardiotoxic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of a drug candidate's potential for cardiotoxicity is a critical step in the drug development pipeline. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced cardiac arrhythmias.[1] This guide provides a framework for benchmarking the investigational compound hERG-IN-1 against a panel of well-characterized cardiotoxic drugs. By presenting key experimental data and detailed protocols, this document aims to facilitate an objective comparison of the pro-arrhythmic risk profile of new chemical entities.

Comparative Analysis of hERG Inhibition and Electrophysiological Effects

The following table summarizes the in vitro data for several known cardiotoxic drugs, providing a benchmark for evaluating the profile of this compound. Data for this compound should be generated using the experimental protocols outlined in the subsequent sections and inserted into this table for direct comparison.

CompoundhERG IC50 (Automated Patch-Clamp, 37°C)hERG IC50 (Manual Patch-Clamp)Effect on Action Potential Duration (APD)Pro-arrhythmic RiskExperimental Model
This compound Data to be determinedData to be determinedData to be determinedData to be determinedHEK293 cells, Rabbit/Human Ventricular Myocytes
Dofetilide 7 nM[2][3][4]35 nM[5]Markedly lengthens APD90[3][6]HighHEK293 cells, Rabbit/Human Ventricular Myocytes[2][3][4]
Terfenadine 165 nM[2][3][4]31 nM[2][3]No significant influence on APD[2][3][4]High (due to multichannel effects)HEK293 cells, Rabbit/Human Ventricular Myocytes[2][3][4]
Cisapride 18 nM[2][3][4]44.5 nM[7]Markedly lengthens APD90[3]HighHEK293 cells, Rabbit/Human Ventricular Myocytes[2][3][4]
Verapamil 214 nM[2][3][4]-No significant influence on APD[2][3][4]Low (complex pharmacology)HEK293 cells, Rabbit/Human Ventricular Myocytes[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of cardiotoxicity. The following are standard protocols for the key experiments cited in this guide.

hERG Potassium Channel Inhibition Assay (Automated Patch-Clamp)

This assay is a high-throughput method to determine the inhibitory potential of a compound on the hERG channel expressed in a stable cell line.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Procedure:

    • Cells are cultured to an optimal density and harvested for the experiment.

    • A cell suspension is introduced into the automated patch-clamp system.

    • Individual cells are captured, and a giga-seal is formed, followed by establishing a whole-cell configuration.

    • The hERG current is elicited by a specific voltage-clamp protocol.

    • A baseline recording of the hERG current is established.

    • The test compound (e.g., this compound) is applied at increasing concentrations.

    • The percentage of inhibition of the hERG tail current is calculated for each concentration.

    • The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a logistic equation.[8]

  • Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., Dofetilide) as a positive control are included in each experiment.

Action Potential Duration (APD) Assay

This assay measures the effect of a compound on the action potential duration in isolated cardiac preparations, providing a more integrated assessment of its electrophysiological effects.

  • Preparation: Rabbit or human ventricular papillary muscles or trabeculae.

  • Method: Conventional microelectrode technique.

  • Procedure:

    • The cardiac tissue is dissected and mounted in an organ bath perfused with oxygenated Tyrode's solution at 37°C.

    • The preparation is stimulated at a constant frequency (e.g., 1 Hz).

    • A sharp glass microelectrode filled with KCl is used to impale a cell and record the transmembrane action potentials.

    • After a stable baseline recording is achieved, the test compound is added to the perfusate at various concentrations.

    • The action potential duration at 90% repolarization (APD90) is measured before and after drug application.

    • The percentage change in APD90 from baseline is calculated for each concentration.

  • Data Analysis: Concentration-response curves are generated to determine the effect of the compound on APD.

Visualizing Mechanisms and Workflows

To further clarify the underlying processes and experimental designs, the following diagrams are provided.

hERG_Pathway cluster_drug Drug Interaction cluster_channel Cellular Level cluster_cardiac Cardiac Electrophysiology cluster_arrhythmia Clinical Outcome Drug Cardiotoxic Drug (e.g., this compound) hERG hERG K+ Channel Drug->hERG Inhibition IKr Rapid Delayed Rectifier K+ Current (IKr) hERG->IKr Generates APD Action Potential Duration (APD) IKr->APD Repolarization Phase QT QT Interval APD->QT Determines TdP Torsades de Pointes (TdP) QT->TdP Prolongation Leads to

Figure 1. Signaling pathway of hERG inhibition leading to potential cardiotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_risk Risk Assessment start Test Compound (this compound) hERG_assay hERG Inhibition Assay (Automated Patch-Clamp) start->hERG_assay ic50 Determine hERG IC50 hERG_assay->ic50 apd_assay Action Potential Duration (APD) Assay ic50->apd_assay If potent inhibitor risk Pro-arrhythmic Risk Assessment ic50->risk Inform apd_change Measure APD Change apd_assay->apd_change apd_change->risk

Figure 2. Experimental workflow for assessing the cardiotoxic potential of a compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of hERG Inhibitors in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical identifier "hERG-IN-1" does not correspond to a standardized chemical name, and a specific Safety Data Sheet (SDS) is not available. The following disposal procedures are provided as general guidance for a typical small molecule hERG inhibitor used in a research laboratory. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's and local authorities' hazardous waste disposal regulations.

This guide provides essential safety and logistical information for the proper disposal of hERG inhibitors, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling any chemical waste, including hERG inhibitors, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE for Handling hERG Inhibitor Waste:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to protect against splashes.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Check glove compatibility with the specific solvent used.
Body Protection Laboratory CoatA standard lab coat is required to protect against spills.
Respiratory Protection Fume HoodAll handling of the hERG inhibitor and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or powders.

II. Step-by-Step Disposal Protocol for hERG Inhibitors

The proper disposal of chemical waste is a critical aspect of laboratory safety. The following protocol outlines the necessary steps for the safe disposal of a hypothetical hERG inhibitor.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Identify the waste stream. Solid waste (e.g., contaminated consumables like pipette tips, gloves, and paper towels) should be segregated from liquid waste (e.g., unused solutions, solvents).

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[1]

  • Waste Collection and Labeling:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[1][2]

    • The container must be clearly labeled as "Hazardous Waste."[3]

    • The label must include the full chemical name of the hERG inhibitor, the solvent(s) used, the concentration, and the date of accumulation.[3]

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • The storage area should be secure and away from general laboratory traffic.[5]

    • Ensure the container is kept closed except when adding waste.[6]

    • Secondary containment, such as a spill tray, is required to capture any potential leaks.[6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

    • Do not dispose of hERG inhibitors or their solutions down the drain.[5][7]

    • The primary method of disposal for organic chemical waste is typically incineration by a licensed hazardous waste management company.[5]

III. Emergency Procedures: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Experimental Protocol: Spill Decontamination

  • Alert Personnel and Evacuate (if necessary):

    • Alert others in the immediate vicinity of the spill.

    • For a large or highly volatile spill, evacuate the area and contact your EHS office immediately.

  • Contain the Spill:

    • Wearing the appropriate PPE, contain the spill using a chemical spill kit.

    • For liquid spills, use absorbent pads or other absorbent materials to soak up the liquid.[8][9]

    • For solid spills, carefully sweep the material into a designated waste container.

  • Decontaminate the Area:

    • Clean the spill area with an appropriate solvent or detergent solution, followed by water.

    • All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.[8]

  • Report the Incident:

    • Report the spill to your laboratory supervisor and the EHS office, as per your institution's policy.

IV. Logical Workflow for hERG Inhibitor Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a hERG inhibitor.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify hERG Inhibitor Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste Streams (e.g., Halogenated vs. Non-halogenated) C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Contact EHS for Hazardous Waste Pickup E->F Container Full or Per Institutional Policy G Waste Transported for Incineration by Licensed Vendor F->G H Spill Occurs I Contain Spill with Absorbent Material H->I J Decontaminate Area I->J K Dispose of Cleanup Materials as Hazardous Waste J->K K->C Collect Contaminated Material

Caption: Workflow for the safe disposal of a hERG inhibitor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.